4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1442. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCVYNCXXQMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277280 | |
| Record name | 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-59-8 | |
| Record name | 5334-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5334-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to function as a bioisostere, effectively competing for the ATP-binding sites of various protein kinases.[1] This characteristic has positioned pyrazolo[3,4-d]pyrimidine derivatives at the forefront of drug discovery, particularly in the development of inhibitors for oncogenic tyrosine kinases such as Src and Bcr-Abl.[2][3] The title compound, this compound, serves as a critical intermediate in the synthesis of these potent kinase inhibitors.[4]
A thorough understanding of this compound's physicochemical properties is paramount for researchers in drug development. These properties govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its utility as a synthetic building block and the characteristics of its downstream derivatives. This guide provides a comprehensive technical overview of its core properties, supported by established analytical methodologies, to empower researchers in their synthetic and drug discovery endeavors.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system, substituted with chlorine at the C4 position and a 4-chlorophenyl group at the N1 position of the pyrazole ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5334-59-8[5] |
| Molecular Formula | C₁₁H₆Cl₂N₄[5] |
| Molecular Weight | 265.10 g/mol [5] |
| Canonical SMILES | Clc1ccc(cc1)-n2ncc3c(Cl)ncnc23[5] |
| InChI Key | PVDCVYNCXXQMPX-UHFFFAOYSA-N[5] |
Core Physicochemical Properties
The physical state, thermal properties, and ionization constants are fundamental parameters that dictate the handling, formulation, and biological behavior of a compound. While specific experimental data for the title compound is sparse, reliable predictions and data from closely related analogs provide valuable insights.
| Property | Value / Observation | Justification & Context |
| Appearance | Solid[5] | As is typical for aromatic heterocyclic compounds of this molecular weight. |
| Melting Point | Data not available | Requires experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. For context, a related derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has a melting point of 68–69 °C.[6] |
| Boiling Point | ~360.4 ± 42.0 °C (Predicted) | This is a computationally predicted value for the isomeric compound 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and should be considered an estimate.[4] Experimental determination is challenging due to potential decomposition at high temperatures. |
| Density | ~1.58 ± 0.1 g/cm³ (Predicted) | This is a computationally predicted value for the isomeric 3-chlorophenyl analog.[4] |
| pKa | ~10.16 ± 0.20 (Predicted) | This prediction is for the parent 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold.[7] The electron-withdrawing nature of the 4-chlorophenyl group at N1 may slightly alter the basicity of the pyrimidine nitrogens. |
Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for verifying the molecular structure and assessing the purity of the compound. The following sections detail the expected spectral characteristics based on the known structure and data from analogous compounds.[2][6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be clean and highly informative. Key anticipated signals include:
-
A singlet corresponding to the C3-H of the pyrazole ring.
-
A singlet corresponding to the C6-H of the pyrimidine ring.
-
A characteristic AA'BB' system (two doublets) in the aromatic region, representing the four protons of the 1,4-disubstituted chlorophenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum should account for all 11 carbon atoms, though some quaternary carbon signals may be broad or of low intensity. Signals would correspond to the carbons of the pyrazolo[3,4-d]pyrimidine core and the 4-chlorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Expected Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion (M⁺) cluster.
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected:
-
An (M) peak.
-
An (M+2) peak approximately 65% of the intensity of M.
-
An (M+4) peak approximately 10% of the intensity of M. This pattern is a definitive signature for a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands include:
-
Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).
-
C=N and C=C stretching vibrations of the heterocyclic and aromatic rings (~1500-1600 cm⁻¹).
-
A strong C-Cl stretching vibration (~1000-1100 cm⁻¹ for aryl-Cl).
Solubility, Lipophilicity, and Stability
These parameters are critical for designing synthetic reactions and predicting the pharmacokinetic behavior (ADME) of resulting drug candidates.
-
Solubility: The pyrazolo[3,4-d]pyrimidine class of compounds is known for its generally poor aqueous solubility, a challenge that often necessitates prodrug strategies for in vivo applications.[3] The title compound, with its two chloro-substituted aromatic rings, is expected to be practically insoluble in water. It is predicted to have good solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane and Chloroform.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental value is not available, the molecular structure strongly suggests a high LogP value, indicating a lipophilic or "greasy" character. This property is essential for cell membrane permeability but can also contribute to poor aqueous solubility and potential metabolic liabilities.
-
Stability and Reactivity:
-
Storage: The compound should be stored in a cool, dry place under an inert atmosphere to prevent potential hydrolysis or degradation.[4][7]
-
Chemical Reactivity: The most significant feature of its chemical reactivity is the C4-chloro substituent. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity makes the compound an exceptionally valuable synthetic intermediate, allowing for the introduction of various amine, ether, or thioether functionalities at this position to build diverse libraries of potential kinase inhibitors.[2]
-
Caption: Reactivity of the title compound.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for characterization are essential. The following workflow and methodologies represent a best-practice approach for analyzing the physicochemical properties of the title compound.
Caption: Workflow for physicochemical characterization.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton ratios.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Create a dilution to ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced kinase inhibitors. Its key physicochemical characteristics—a lipophilic, solid nature with poor aqueous solubility and a highly reactive C4-chloro group—define its role in drug discovery. The reactive chlorine is not a liability but its most valuable asset, providing a direct handle for synthetic diversification. A comprehensive understanding and robust experimental characterization of these properties, as outlined in this guide, are crucial for its effective utilization in the development of next-generation therapeutics.
References
-
Butrov, E. et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Artuso, E. et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH). Available at: [Link]
-
Butrov, E. et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
-
Abdel-Ghani, T. M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
-
PubChem (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
MySkinRecipes (n.d.). 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. MySkinRecipes. Available at: [Link]
-
PubChem (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
Di Stefano, A. et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine [myskinrecipes.com]
- 5. 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo 3,4-d pyrimidine AldrichCPR 5334-59-8 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 5399-92-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | TargetMol [targetmol.com]
An In-depth Technical Guide to 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-59-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] This document will delve into the synthesis, characterization, and critical role of this compound in medicinal chemistry, with a particular focus on its application as a foundational building block for targeted therapies. While direct biological activity of this intermediate is not extensively reported, its utility in the generation of highly active downstream compounds is well-documented.[3][4]
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a purine isostere, a structural feature that allows it to mimic endogenous purines and interact with a variety of biological targets, most notably protein kinases.[5] This structural similarity has been exploited to develop a multitude of compounds with diverse pharmacological activities, including but not limited to, antiviral, analgesic, and anticancer properties.[6] In the realm of oncology, pyrazolo[3,4-d]pyrimidine derivatives have emerged as a pivotal class of inhibitors for a range of kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2][3]
This compound serves as a crucial intermediate in the synthesis of these complex kinase inhibitors.[7] The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring provides a chemical handle for further functionalization, enabling the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5334-59-8 | N/A |
| Molecular Formula | C₁₁H₆Cl₂N₄ | N/A |
| Molecular Weight | 265.10 g/mol | N/A |
| Appearance | Solid | N/A |
| Boiling Point | 360.4 ± 42.0 °C (Predicted) | [7] |
| Density | 1.58 ± 0.1 g/cm³ (Predicted) | [7] |
Synthesis and Characterization
General Synthetic Pathway
The synthesis can be conceptually broken down into the following key transformations:
Exemplary Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is a representative example adapted from the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives and should be optimized for the specific target compound.[6][8]
Step 1: Synthesis of 1-(4-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide in a suitable high-boiling solvent (e.g., formamide or N,N-dimethylformamide), add a cyclizing agent such as urea or formamide.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., water or ethanol), and dry under vacuum to yield the pyrimidinone intermediate.
Step 2: Synthesis of this compound
-
Suspend the 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine or triethylamine) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, again monitoring by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Further wash with water and then dry the product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring and the pyrazole proton.[9] The ¹³C NMR will provide information on all the carbon atoms in the molecule.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl) in the compound, which should be in close agreement with the calculated values for the molecular formula.[6]
Role in Drug Discovery and Development
As a key intermediate, this compound is not typically evaluated for its own biological activity. Instead, its value lies in its utility as a scaffold for the synthesis of more complex and potent drug candidates. The 4-chloro substituent is a versatile leaving group, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse side chains.
Kinase Inhibitor Synthesis
The primary application of this intermediate is in the synthesis of kinase inhibitors.[7] The general workflow for utilizing this compound in a drug discovery program is outlined below.
By reacting this compound with various amines, alcohols, or thiols, a library of derivatives can be rapidly synthesized.[10] This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal inhibitory activity against the target kinase.
Examples of Downstream Applications
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[3]
-
Src Family Kinases: Implicated in cancer cell proliferation, survival, and metastasis.[2]
-
Protein Kinase D (PKD): Involved in multiple cancer hallmarks.[4]
The specific substituents introduced at the 4-position play a critical role in determining the potency and selectivity of the final inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from analogous compounds can provide guidance.[11][12][13]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[11][13]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11][14]
Disposal:
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its significance lies not in its intrinsic biological activity, but in its role as a foundational building block for the synthesis of potent and selective kinase inhibitors. The straightforward functionalization of the 4-chloro position allows for the generation of diverse chemical libraries, facilitating the discovery and optimization of novel therapeutic agents for the treatment of cancer and other diseases. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the area of drug discovery and development.
References
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])
-
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine - MySkinRecipes. (URL: [Link])
-
Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Taylor & Francis. (URL: [Link])
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (URL: [Link])
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (URL: [Link])
-
Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight - ResearchGate. (URL: [Link])
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PubMed Central. (URL: [Link])
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (URL: [Link])
-
Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (URL: [Link])
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - MDPI. (URL: [Link])
-
Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC - PubMed Central. (URL: [Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - NIH. (URL: [Link])
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. (URL: [Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. (URL: [Link])
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine [myskinrecipes.com]
- 8. clausiuspress.com [clausiuspress.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. enamine.enamine.net [enamine.enamine.net]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent ability to mimic the adenine core of ATP allows for potent and selective interactions with the hinge region of various kinase enzymes, making it a highly sought-after scaffold in the design of targeted therapeutics. This guide provides a comprehensive technical overview of the diverse biological activities of pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their well-established role as anticancer agents through kinase inhibition. Furthermore, this document delves into their significant anti-inflammatory and antiviral properties, offering detailed mechanistic insights and quantitative data. A key feature of this guide is the inclusion of detailed, field-proven experimental protocols for the evaluation of these biological activities, empowering researchers to rigorously assess novel derivatives. Visualized through signaling pathway and workflow diagrams, this guide aims to serve as an essential resource for professionals engaged in the discovery and development of next-generation therapeutics centered around this versatile heterocyclic system.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Diverse Biological Activity
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring. This structural arrangement is of significant interest in medicinal chemistry because it is a bioisostere of the naturally occurring purine ring system.[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective mimics of endogenous ligands, particularly adenosine triphosphate (ATP), enabling them to interact with the ATP-binding sites of a multitude of enzymes.[2][3] This fundamental property is the primary driver behind the diverse pharmacological activities exhibited by this class of compounds.
Derivatives of this scaffold have been extensively investigated and have shown a wide array of therapeutic potentials, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, central nervous system (CNS) modulating, antioxidant, and cardiovascular effects.[2][4] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: A Dominant Therapeutic Application
The most profound and extensively researched biological activity of pyrazolo[3,4-d]pyrimidine derivatives is their potent anticancer efficacy.[3][5] This activity is predominantly attributed to their ability to inhibit a wide range of protein kinases, enzymes that play a critical role in the signaling pathways governing cell proliferation, survival, and differentiation.[5]
Mechanism of Action: Kinase Inhibition
As ATP-competitive inhibitors, pyrazolo[3,4-d]pyrimidine derivatives bind to the ATP-binding pocket of kinases, preventing the phosphorylation of their downstream substrates and thereby disrupting oncogenic signaling cascades.[2] Key kinase families targeted by these derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase, a key driver in various cancers, including non-small cell lung cancer.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, by pyrazolo[3,4-d]pyrimidine derivatives leads to cell cycle arrest and apoptosis in cancer cells.[6]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their inhibition can impede cancer cell growth and invasion.
-
Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Ibrutinib (Imbruvica) , a pyrazolo[3,4-d]pyrimidine derivative, is a potent and irreversible inhibitor of BTK, used in the treatment of B-cell malignancies.[2]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the mechanism of action of a pyrazolo[3,4-d]pyrimidine derivative as an EGFR inhibitor.
Caption: EGFR signaling and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target Kinase | Cancer Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |
| Compound 15 | EGFR | NCI 60-cell panel | GI₅₀: 1.18 - 8.44 | [4] |
| Compound 16 | EGFR | NCI 60-cell panel | GI₅₀: 0.018 - 9.98 | [4] |
| Compound 16a | EGFR | Leukemia, Renal, Melanoma, Breast | GI₅₀: 2.53 - 9.63 | [4] |
| Derivative 4 | EGFR | - | IC₅₀: 0.054 | [4] |
| Derivative 15 | EGFR | - | IC₅₀: 0.135 | [4] |
| Derivative 16 | EGFR | - | IC₅₀: 0.034 | [4] |
| Thioglycoside 14 | CDK2 | MCF-7, HCT-116, HepG-2 | IC₅₀: 0.045, 0.006, 0.048 | [6] |
| Thioglycoside 15 | CDK2 | MCF-7, HCT-116, HepG-2 | IC₅₀: 0.046, 0.007, 0.048 | [6] |
Experimental Protocols: Evaluation of Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Add various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.
Step-by-Step Protocol: [9][10]
-
Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation at 1200 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cells in 1 mL of PBS. Repeat the wash step twice.
-
Staining: Resuspend the cell pellet in staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or overnight at 4°C.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[11]
Step-by-Step Protocol: [11]
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. Gently swirl to mix.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube and gently mix.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A kinase, its substrate, and ATP (often radiolabeled [γ-³²P]-ATP) are incubated with the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.[12]
Step-by-Step Protocol (Radiometric Assay): [12]
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase, its specific substrate, and the pyrazolo[3,4-d]pyrimidine derivative at various concentrations in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).
-
Initiation: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 5X SDS loading buffer) and heating at 95°C for 5 minutes.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Visualization and Quantification: Visualize the radiolabeled phosphorylated substrate by autoradiography and quantify the amount of incorporated phosphate using Cherenkov counting or a phosphorimager.
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties.[1]
Mechanism of Action: COX/LOX Inhibition
The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][13] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. Dual inhibition of COX-2 and 5-LOX is a desirable therapeutic strategy as it can provide broader anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Caption: Inhibition of COX-2 mediated prostaglandin synthesis by pyrazolo[3,4-d]pyrimidines.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | Activity (IC₅₀, µM) | Reference |
| Compound 8e | COX-2 | 1.837 | [14] |
| 5-LOX | 2.662 | [14] | |
| Compound 7e | 5-LOX | 2.833 | [14] |
| Compound 7f | 5-LOX | 1.952 | [14] |
| Compound 8f | 5-LOX | 1.573 | [14] |
Antiviral Activity
Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs have shown broad-spectrum antiviral activity against both DNA and RNA viruses.[15][16]
Mechanism of Action: Inhibition of Viral Replication
The antiviral mechanism of these compounds often involves their phosphorylation to the active triphosphate form by cellular kinases.[15] This active form can then inhibit viral polymerases, enzymes essential for the replication of the viral genome.[17] Additionally, some derivatives have been found to inhibit cellular enzymes like orotidylate decarboxylase, which is involved in nucleotide biosynthesis, thereby depleting the pool of nucleotides available for viral replication.[15]
Spectrum of Antiviral Activity
A notable example is the nucleoside analog 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169), which has demonstrated high activity against adenoviruses, vaccinia virus, influenza B virus, paramyxoviruses, picornaviruses, and reoviruses.[15] Some derivatives have also shown activity against Herpes simplex type-1 (HSV-1).[18]
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold has unequivocally established itself as a "privileged" structure in drug discovery. Its remarkable versatility, stemming from its bioisosteric relationship with purines, has led to the development of a plethora of derivatives with potent and diverse biological activities. The success of Ibrutinib in the clinic serves as a powerful testament to the therapeutic potential of this heterocyclic system.
The extensive research into their anticancer properties, particularly as kinase inhibitors, continues to yield promising candidates with improved potency and selectivity. The exploration of their anti-inflammatory and antiviral activities, while less mature than the anticancer research, presents exciting opportunities for the development of novel therapeutics for a range of diseases.
Future research in this field will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structure-based design to develop more selective and potent inhibitors for specific targets.
-
Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine derivatives with other therapeutic agents to overcome drug resistance and enhance efficacy.
-
Exploration of Novel Biological Targets: Expanding the scope of investigation to identify new cellular targets for these derivatives, potentially uncovering novel therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their clinical viability.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836–1857. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(46), 28769–28790. [Link]
-
Wahid, A., Ragab, H., Anany, M., Dandekar, T., & Bekhit, A. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 395. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Barakat, S. E. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic chemistry, 79, 253–263. [Link]
-
Smee, D. F., Bartlett, M. L., Alaghamandan, H. A., Jones, M. M., Revankar, G. R., & Robins, R. K. (1989). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial agents and chemotherapy, 33(10), 1767–1772. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836–1857. [Link]
-
El-Gamal, M. I., Al-Ameen, A. D., Al-Karmalawy, A. A., Anbar, M., & El-Din, M. M. G. (2021). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic chemistry, 114, 105085. [Link]
-
Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., ... & Manetti, F. (2004). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. European journal of medicinal chemistry, 39(2), 153–160. [Link]
-
Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2000). Synthesis, DNA-binding, and Antiviral Activity of Certain Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 333(1), 14–18. [Link]
-
Logeswaran, T., & Krishnan, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(15), e2392. [Link]
-
Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8704. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Zhang, Y., & Zou, R. (2021). Progression of Antiviral Agents Targeting Viral Polymerases. Molecules, 26(11), 3326. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Smee, D. F., Bartlett, M. L., Alaghamandan, H. A., Jones, M. M., Revankar, G. R., & Robins, R. K. (1989). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial agents and chemotherapy, 33(10), 1767–1772. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. [Link]
-
El-Subbagh, H. I., & Al-Obaid, A. M. (2015). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Medicinal Chemistry, 7(15), 2043-2066. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]
-
Abouzid, K. M., Abdel-Gawad, N. A., El-Sawy, E. R., & George, R. F. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC medicinal chemistry, 13(5), 624–637. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
University of Leicester. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
Al-Ameri, M. A. H., Al-dujaili, A. A., & Al-Masoudi, W. A. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Sci-Hub. Synthesis, DNA-binding, and Antiviral Activity of Certain Pyrazolo[3,4-d]pyrimidine Derivatives / Archiv der Pharmazie, 2000 [sci-hub.box]
- 19. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Core: A Technical Guide to the Mechanism of Action of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
This guide provides an in-depth exploration of the probable mechanism of action for 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. While direct extensive research on this specific molecule is limited, its structural foundation as a pyrazolo[3,4-d]pyrimidine derivative provides a strong basis for understanding its biological potential. This class of compounds is renowned for its activity as kinase inhibitors, and this guide will delve into the core principles governing this interaction. We will explore the foundational biochemistry, propose a likely mechanism of action, and provide detailed experimental protocols for researchers and drug development professionals to validate these hypotheses.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic effects, including antitumor, antiviral, and analgesic properties[1]. Its significance in oncology is particularly pronounced, where it serves as a foundational scaffold for a multitude of kinase inhibitors[2][3]. The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the endogenous purine base, adenine, is the key to its efficacy. This bioisosterism allows it to competitively bind to the ATP-binding pocket of various protein kinases, thereby inhibiting their catalytic activity[4].
Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. By targeting the ATP-binding site, pyrazolo[3,4-d]pyrimidine derivatives can effectively block the phosphorylation of downstream substrates, disrupting the aberrant signaling cascades that drive disease progression.
Proposed Mechanism of Action: Competitive ATP Inhibition
Based on the extensive literature on analogous compounds, the primary mechanism of action for this compound is almost certainly competitive inhibition of protein kinases at the ATP-binding site.
The key structural features that contribute to this proposed mechanism are:
-
The Pyrazolo[3,4-d]pyrimidine Core: As the bioisostere of adenine, this heterocyclic system is predicted to form crucial hydrogen bond interactions with the hinge region of the kinase domain, a conserved structural motif that anchors ATP[4][5].
-
The 4-Chlorophenyl Group at the N1 Position: This bulky, hydrophobic moiety likely occupies a hydrophobic pocket within the ATP-binding cleft, contributing to the overall binding affinity and potentially influencing selectivity towards specific kinases[6].
-
The Chlorine Atom at the C4 Position: This electron-withdrawing group can modulate the electronic properties of the pyrimidine ring, potentially enhancing its interaction with the kinase domain. Furthermore, this position often serves as a key site for synthetic modification to improve potency and selectivity[7].
The following diagram illustrates the proposed interaction of this compound within the ATP-binding pocket of a generic protein kinase.
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Cellular Assays
To confirm that the observed in vitro kinase inhibition translates to a biological effect in a cellular context, proliferation and signaling pathway modulation assays are essential.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the activity of a target kinase (e.g., A549 for EGFR) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting percent viability against the log of the compound concentration.
-
Protocol: Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment and Lysis:
-
Treat cultured cells with the compound at various concentrations for a defined period.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-ERK for the EGFR pathway).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the effect of the compound on the phosphorylation status of the target protein.
-
Quantitative Data Summary
| Kinase Target | IC50 (nM) | Cell Line | GI50 (µM) |
| EGFR | 15 | A549 | 0.5 |
| Src | 50 | HCT116 | 1.2 |
| CDK2 | 120 | MCF-7 | 5.8 |
| FLT3 | 35 | MV4-11 | 0.8 |
Conclusion and Future Directions
This compound, by virtue of its core chemical structure, is strongly predicted to function as a competitive inhibitor of protein kinases. Its mechanism of action is likely rooted in the bioisosteric mimicry of adenine by the pyrazolo[3,4-d]pyrimidine scaffold, enabling it to occupy the ATP-binding site and disrupt downstream signaling pathways. The appended chlorophenyl group likely contributes to its binding affinity and selectivity profile.
To fully elucidate the therapeutic potential of this compound, further research is imperative. A comprehensive kinase screening panel would definitively identify its primary targets. Subsequent cell-based assays would then be crucial to validate its on-target effects and assess its anti-proliferative and pro-apoptotic activities. Advanced studies, including in vivo efficacy models and pharmacokinetic profiling, would be the next logical steps in the drug development pipeline. The information presented in this guide provides a robust framework for initiating such investigations into the promising, yet enigmatic, this compound.
References
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]
-
5-HT2C receptor agonist - Wikipedia. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis. [Link]
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | CID 221095. PubChem. [Link]
-
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. MySkinRecipes. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons. PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][6][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
This guide provides an in-depth technical exploration of the potential biological targets of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. While this compound is frequently documented as a crucial synthetic intermediate for more complex molecules, its core scaffold is a well-established pharmacophore, suggesting inherent biological activity. This document will dissect the molecular rationale behind its potential targets, grounded in the extensive research conducted on its close derivatives, and provide actionable experimental protocols for validation.
Introduction: The Power of the Pyrazolo[3,4-d]pyrimidine Scaffold
This compound is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This nucleus is of significant interest in medicinal chemistry as it is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a vast array of enzymes that utilize ATP, most notably the protein kinase family.[1][3] Consequently, this scaffold serves as a "privileged structure" in the design of targeted anticancer therapies.[1][3] While this compound itself is often a starting material for further chemical elaboration, its intrinsic structure strongly suggests an affinity for the ATP-binding pockets of various protein kinases.[4][5]
The Kinase Family: The Predominant Target Class
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site, a critical feature for potent and selective inhibition.[2]
Caption: ATP-Competitive Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives.
Based on extensive research on its derivatives, the primary potential biological targets for this compound are key players in oncogenic signaling pathways.
Potential Target Profile 1: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[6] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer and glioblastoma.[2][6] Numerous derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[2] These compounds act as ATP-competitive inhibitors, occupying the kinase domain and preventing the autophosphorylation required for signal transduction.[2]
Caption: Potential Inhibition of the EGFR Signaling Pathway.
Potential Target Profile 2: Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[1] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to growth arrest and regression. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.[1] Derivatives have demonstrated significant antitumor activity by disrupting angiogenesis.[1]
Other Potential Kinase Targets
The versatility of the pyrazolo[3,4-d]pyrimidine core allows it to be adapted to target other kinase families. Research has shown that derivatives can inhibit:
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases like Src are involved in cell proliferation, survival, and migration.[5] Pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed as potential treatments for cancers with deregulated Src activity, such as glioblastoma.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[7] The pyrazolo[3,4-d]pyrimidine scaffold has been used to create CDK2 inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[7]
Representative Activities of Substituted Pyrazolo[3,4-d]pyrimidine Analogs
| Compound Class | Target Kinase | Activity (IC50/GI50) | Cell Line(s) | Reference |
| Substituted pyrazolo[3,4-d]pyrimidines | EGFR (wild-type) | 0.016 µM | - | [2] |
| Substituted pyrazolo[3,4-d]pyrimidines | EGFR (mutant T790M) | 0.236 µM | - | [2] |
| Substituted pyrazolo[3,4-d]pyrimidines | VEGFR-2 | 0.063 µM | - | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine analog | EGFR/VEGFR2 (dual) | 0.3 µM / 7.60 µM | MCF-7, HCT116, HePG-2 | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/cyclin A2 | 0.057 µM | HCT-116 | [7] |
| Cyano pyrazole-linked pyrazolo[3,4-d]pyrimidine | - | GI50: 1.18 - 8.44 µM | NCI 60-cell panel | [8] |
Experimental Validation Workflows
To empirically determine the biological targets of this compound, a systematic, multi-tiered approach is required.
Caption: A systematic workflow for validating potential biological targets.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Objective: To determine the IC50 value of this compound against a specific kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume assay plates
-
Test compound serially diluted in DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compound into the assay plate.
-
Kinase Addition: Add 5 µL of kinase solution (2X final concentration) to each well.
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of ATP/substrate mixture (2X final concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix (Eu-antibody and SA-APC).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of 665 nm/620 nm signals. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines known to be dependent on the potential target kinases (e.g., A549 for EGFR).
Materials:
-
Human cancer cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the GI50 (concentration for 50% growth inhibition) by plotting percent inhibition against compound concentration.
Conclusion
This compound, while primarily utilized as a synthetic intermediate, possesses a molecular architecture strongly indicative of biological activity against protein kinases. Its structural similarity to adenine positions it as a potential ATP-competitive inhibitor. Based on the extensive body of research on its derivatives, the most promising potential targets include key oncogenic drivers such as EGFR, VEGFR-2, and Src family kinases. The experimental workflows detailed in this guide provide a clear path for researchers to empirically validate these potential targets and unlock the therapeutic promise of this versatile chemical scaffold.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & Al-Abdullah, E. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2549-2575. [Link]
-
MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved January 27, 2026, from [Link]
-
Xiong, J., Yi, S., Guan, E., & Li, W. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5183. [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. Retrieved January 27, 2026, from [Link]
-
Shaban, R. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2469-2487. [Link]
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11094. [Link]
-
Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(27), 17424-17440. [Link]
-
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2153. [Link]
Sources
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine [myskinrecipes.com]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
This guide provides an in-depth exploration of the pyrazolo[3,4-d]pyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will dissect its fundamental chemical biology, explore its vast therapeutic applications, and detail the strategic considerations that underpin its use in drug design, moving from the rationale of its selection to the practicalities of its synthesis and optimization.
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold by Design
In the landscape of heterocyclic chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets, earning them the designation of "privileged scaffolds." The pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a structure. Its significance stems directly from its structural resemblance to endogenous purines, particularly adenine.
This bioisosteric relationship is the foundational principle behind its efficacy.[1][2][3] As an isostere of the adenine ring of adenosine triphosphate (ATP), the pyrazolo[3,4-d]pyrimidine scaffold is masterfully equipped to enter the ATP-binding pocket of a vast family of enzymes: the kinases.[3] By mimicking the key hydrogen bonding patterns of adenine with the "hinge region" of the kinase active site, this scaffold serves as an ideal anchor for designing competitive inhibitors.[2][3] This inherent ability to target kinases—enzymes frequently dysregulated in cancer, inflammation, and other pathologies—has established the pyrazolo[3,4-d]pyrimidine core as a highly productive starting point for drug discovery campaigns.[1][4]
Chemical Biology and Mechanism of Action
The Kinase Hinge Interaction: An Anchor for Inhibition
The primary mechanism by which pyrazolo[3,4-d]pyrimidine-based compounds exert their biological effect is through competitive inhibition at the ATP-binding site of kinases. The genius of this scaffold lies in its nitrogen atom arrangement, which positions hydrogen bond donors and acceptors in a spatial orientation that perfectly complements the kinase hinge region.
As illustrated in the diagram below, the pyrazole N1-H and the pyrimidine N5 atoms are critical for forming two canonical hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge region (e.g., Met793 in EGFR).[5] This bidentate interaction anchors the inhibitor firmly in the adenine-binding pocket, providing a stable foundation for the rest of the molecule to exploit other nearby regions for potency and selectivity.[2][5]
Exemplar Protocol: Synthesis via Pyrazole Cyclization
This protocol describes a common and reliable method for constructing the core scaffold, adapted from principles described in the literature. [5]This self-validating workflow ensures high fidelity in producing the foundational heterocyclic system.
Objective: To synthesize a 1,6-disubstituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization at the C4 position.
Step 1: Synthesis of the Pyrazole Ester
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol, add the desired substituted hydrazine (e.g., methylhydrazine) (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate by recrystallization or column chromatography.
-
Causality Note: The hydrazine undergoes a condensation-cyclization reaction with the cyanoacrylate to regioselectively form the 5-aminopyrazole ring system, a crucial building block.
-
Step 2: Pyrimidine Ring Formation
-
Suspend the purified pyrazole ester (1.0 eq) in formamide (10-15 volumes).
-
Heat the mixture to 150-160 °C for 8-12 hours. The reaction should become a clear solution before a precipitate forms.
-
Cool the mixture and collect the solid product by filtration. Wash thoroughly with water and then a cold non-polar solvent (e.g., diethyl ether).
-
Dry the solid to yield the 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Causality Note: Formamide serves as both the solvent and the source of the C4 carbon, driving the cyclization to form the fused pyrimidinone ring.
-
Step 3: Chlorination to Activate C4 Position
-
Carefully add the pyrazolopyrimidinone (1.0 eq) to an excess of phosphoryl chloride (POCl₃) (10-20 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target 4-chloro intermediate.
-
Causality Note: The chlorination with POCl₃ converts the C4-hydroxyl group (in its keto form) into a reactive leaving group (chloride), making it susceptible to nucleophilic substitution. This is the key step that enables the introduction of various amine-linked side chains critical for SAR exploration.
-
Future Perspectives and Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational, structure-based drug design. Its journey from a simple purine isostere to the core of numerous clinical candidates highlights its immense value. [3][4] Future efforts will likely focus on several key areas:
-
Enhanced Selectivity: Designing novel derivatives that exploit subtle differences between kinase active sites to minimize off-target effects and improve safety profiles.
-
Tackling Drug Resistance: Developing next-generation inhibitors that are active against mutated forms of kinases, a common mechanism of acquired drug resistance in cancer.
-
Novel Formulations: Overcoming physicochemical challenges like poor water solubility through advanced formulation strategies, such as polymer-drug dispersions, to enable effective oral administration. [6]* New Therapeutic Areas: Expanding the application of the scaffold beyond oncology and inflammation into other diseases where kinase signaling is implicated.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1685–1711. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Jahdali, I., Naglah, A. M., Al-Otaibi, F. M., ... & Abdel-Maksoud, M. S. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5363. [Link]
-
Shaban, R. M., Abouzid, K. A., & El-Kerdawy, A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC medicinal chemistry, 14(7), 1317-1335. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(3), 1685. [Link]
-
Sahnane, N., Fanton, M., Torselli, I., Ferri, N., Moro, S., & Cuzzolin, A. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 564-570. [Link]
-
Gaber, A. A., Bayoumi, A. H., El-Morsy, A. M., Sherbiny, F. F., Mehany, A. B. M., & Eissa, I. H. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), 2200325. [Link]
-
El-Damasy, D. A., Lee, C. J., Seo, S. H., & Pae, A. N. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S., & El-Kerdawy, A. M. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 411. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Jahdali, I., Naglah, A. M., ... & Al-Otaibi, F. M. (2022). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 129, 106173. [Link]
-
Kumar, A., Ye, G., Gu, X., Wang, Y., Sun, G., & Parang, K. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]
-
Wikipedia contributors. (2023). 5-HT2C receptor agonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & Al-Abdullah, E. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(24), 15410-15425. [Link]
-
Eissa, I. H., Mehany, A. B. M., & El-Morsy, A. M. (2021). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 115, 105216. [Link]
Sources
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Utility of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Discovery
Authored by: A Senior Application Scientist
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern oncology drug discovery, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[1] The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to the adenine base of ATP.[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors, effectively blocking the kinase's catalytic activity by occupying the ATP-binding site.[2]
The compound 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial and versatile starting material for the synthesis of a diverse library of potent kinase inhibitors. The chlorine atom at the C4 position is an excellent leaving group, amenable to nucleophilic aromatic substitution. This allows for the strategic introduction of various side chains, which can be tailored to achieve high potency and selectivity for specific kinase targets. This document provides an in-depth guide for researchers on the application of this key intermediate in the study and development of novel kinase inhibitors.
The Underlying Principle: ATP-Competitive Inhibition
The fundamental mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their inhibitory effect is by competing with endogenous ATP for binding to the kinase domain. The fused heterocyclic ring system mimics the purine ring of adenine, enabling it to form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[1][2] The substituents at the N1 and C4 positions are then able to explore adjacent hydrophobic pockets and other regions of the active site, thereby conferring potency and selectivity for the target kinase.[3]
Figure 1: General binding mode of pyrazolo[3,4-d]pyrimidine inhibitors.
Key Kinase Targets and Applications
Derivatives synthesized from this compound have demonstrated potent activity against a range of clinically relevant kinases.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its overexpression or mutation is a common driver in various epithelial cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4][5] Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[4][6]
Figure 2: Inhibition of the EGFR signaling pathway.
Reported Activity of EGFR-Targeted Derivatives:
| Compound ID | Modifications from Parent Scaffold | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Derivative 4 | Varied C4 substitution | EGFR | 0.054 | MDA-MB-468 | [4] |
| Derivative 16 | Varied C4 substitution | EGFR | 0.034 | MDA-MB-468 | [4] |
| Compound 5i | Phenylpyrazolo[3,4-d]pyrimidine analog | EGFRWT | 0.3 | MCF-7 | [6] |
| Compound 5i | Phenylpyrazolo[3,4-d]pyrimidine analog | EGFRT790M | - | MCF-7 | [6] |
Src Family Kinases (SFKs)
Src is a non-receptor tyrosine kinase and a proto-oncogene that is frequently hyperactivated in various cancers, including glioblastoma.[7] Its activation promotes cell proliferation, survival, migration, and resistance to therapy.[7] Several pyrazolo[3,4-d]pyrimidine compounds have been developed as potent Src inhibitors.
Reported Activity of Src-Targeted Derivatives:
| Compound ID | Modifications from Parent Scaffold | Target | IC50 (µM) | Cancer Cell Line | Reference |
| SI388 (2a) | C6-thioalkyl derivative | Src | - | Glioblastoma | [7] |
| Compound 10 | Phenylcarbonyl substituted | c-Src | 60.4 | HT-29, SK-OV-3 | [8] |
| Compound 10 | Phenylcarbonyl substituted | Lck | 110 | - | [8] |
| Compound 10 | Phenylcarbonyl substituted | Btk | 90.5 | - | [8] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Dual inhibition of both EGFR and VEGFR2 is a promising strategy in cancer therapy. Certain phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent dual inhibitory activity.[6]
Figure 3: Inhibition of the VEGFR2-mediated angiogenesis pathway.
Reported Activity of VEGFR2-Targeted Derivatives:
| Compound ID | Modifications from Parent Scaffold | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 5i | Phenylpyrazolo[3,4-d]pyrimidine analog | VEGFR2 | 7.60 | MCF-7 | [6] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound.
Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general method for reacting the parent compound with an appropriate aniline to generate a C4-amino substituted derivative. This is a common and effective strategy for creating libraries of kinase inhibitors.[7]
Materials:
-
This compound
-
Desired aniline derivative
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the desired aniline derivative (1.1-1.5 equivalents).
-
Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Equip the flask with a reflux condenser and place it on a stirring plate.
-
Heat the reaction mixture to reflux and maintain for 5-12 hours.[7]
-
Expert Tip: Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates reaction completion.
-
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Figure 4: Workflow for the synthesis of a kinase inhibitor derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Example)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as EGFR. Commercial kits are widely available for this purpose.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplate reader compatible with the detection method
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
In a 384-well plate, add the test compound dilutions.
-
Add the EGFR enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence, fluorescence, or absorbance.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound stands as a validated and highly valuable starting material for the discovery of novel kinase inhibitors. Its amenability to chemical modification allows for the systematic exploration of chemical space to develop potent and selective inhibitors against a wide range of cancer-relevant kinases. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this powerful scaffold in their drug discovery efforts, from initial synthesis to cellular evaluation, ultimately contributing to the development of next-generation targeted cancer therapies.
References
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals. [Link]
-
Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
-
Akand, M. A. H., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Terungwa, T. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). 5-HT2C receptor agonist. [Link]
-
Zhang, H., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Progress in Chemistry. [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
-
Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. clausiuspress.com [clausiuspress.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
methods for evaluating EGFR inhibition by pyrazolo[3,4-d]pyrimidine compounds
Application Notes and Protocols
Introduction: A Guided Strategy for Characterizing Novel Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling is a well-established driver of tumorigenesis in a variety of cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] This has made EGFR a prime target for therapeutic intervention. Small molecule inhibitors that compete with ATP for the kinase's catalytic domain have proven to be a successful therapeutic strategy.[3][4] Among the various chemical scaffolds explored, the pyrazolo[3,4-d]pyrimidine core has emerged as a particularly versatile and potent framework for developing EGFR inhibitors.[3][5] Its structure mimics the adenine moiety of ATP, allowing it to sit effectively within the kinase hinge region and disrupt phosphotransfer activity.[5][6]
The successful development of a novel pyrazolo[3,4-d]pyrimidine-based inhibitor requires a rigorous and systematic evaluation of its biological activity. This process is not a mere checklist of experiments but a logical cascade, where each step builds upon the last to construct a comprehensive profile of the compound's potency, selectivity, and cellular mechanism of action.
This guide provides an in-depth, field-proven framework for this evaluation process. We will move from initial biochemical validation of direct target inhibition to the assessment of cellular effects and confirmation of on-target engagement within a complex biological system. The protocols herein are designed to be self-validating, providing researchers with a robust and reliable pathway to characterize their novel chemical entities.
Part 1: Foundational Concepts
The EGFR Signaling Axis: The Target Environment
Understanding the target is paramount. EGFR activation is a multi-step process: upon binding of a ligand like EGF, the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain.[7] These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate critical downstream pro-survival and proliferative signaling cascades.[4] The two most prominent pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation, invasion, and metastasis.[2][4]
-
PI3K-AKT-mTOR Pathway: A major regulator of cell survival, anti-apoptotic signals, and metabolism.[2][4]
Inhibition of EGFR's kinase activity is intended to shut down these downstream signals, leading to cell growth arrest and apoptosis.
Caption: ATP-competitive inhibition by pyrazolo[3,4-d]pyrimidines.
Part 2: The Evaluation Cascade: From Enzyme to Cell
A robust evaluation follows a logical progression from a simplified, controlled biochemical environment to a complex, biologically relevant cellular system. This tiered approach ensures that the observed cellular effects are indeed due to the intended on-target inhibition.
Caption: The tiered workflow for inhibitor evaluation.
Step 1: Biochemical Potency Assessment
Causality: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of EGFR in a cell-free system. This confirms that the molecule is a true inhibitor of the target kinase and provides a quantitative measure of its intrinsic potency (IC50).
Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
The HTRF assay is a highly sensitive and robust method for quantifying kinase activity, making it ideal for high-throughput screening and inhibitor profiling. [5][8]It is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665).
Protocol: EGFR HTRF Kinase Assay
-
Principle: Recombinant EGFR enzyme phosphorylates a biotinylated substrate peptide. A Europium-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin are then added. If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the Europium donor and XL665 acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, producing a specific FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a loss of the FRET signal. [8]
-
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Poly-GT)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium (Eu³⁺) Cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test pyrazolo[3,4-d]pyrimidine compounds and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Low-volume 384-well plates (white)
-
HTRF-compatible plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 20 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "positive control inhibitor" wells.
-
Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and biotinylated substrate in kinase reaction buffer. Add this mix (e.g., 5 µL) to the wells containing the compounds.
-
Initiate Reaction: Prepare a solution of ATP in kinase reaction buffer at a concentration close to its Km for EGFR. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop & Detect: Add the HTRF detection mix (containing Eu³⁺-antibody and SA-XL665 in HTRF detection buffer) to all wells. This stops the enzymatic reaction.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis & Validation:
-
Calculate the ratio of the 665 nm to 615 nm signals and multiply by 10,000.
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "positive control inhibitor" as 0% activity.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Compound Example | EGFR Kinase IC50 (nM) |
| Compound A | 16 |
| Compound B | 54 |
| Compound C | 135 |
| Gefitinib (Control) | 25 |
Data shown are for illustrative purposes only. [5][9]
Step 2: Cellular Activity Assessment
Causality: Once biochemical potency is established, the next logical step is to determine if the compound can inhibit cell proliferation in an EGFR-dependent cancer cell line. This assay serves as a surrogate for multiple crucial properties: cell membrane permeability, stability in the cellular environment, and the ability to engage the target to produce a desired phenotypic outcome (cytotoxicity or cytostasis).
Recommended Assay: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [9]It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol: MTT Assay for Anti-Proliferative Activity
-
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. [10]The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is read on a spectrophotometer. [11]
-
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, HCT-116) [12] * Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds and a positive control inhibitor
-
Sterile 96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (media only) wells.
-
Incubation: Incubate the plate for a specified duration, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂). [6] 4. Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well. [13] 5. Incubation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. [13] 6. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [13]Mix gently by pipetting or shaking.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis & Validation:
-
Subtract the average absorbance of the "no cell" wells from all other readings.
-
Normalize the data: Set the absorbance of the "vehicle control" wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
| Compound Example | A549 Cell Line GI50 (µM) |
| Compound A | 0.82 |
| Compound B | 8.21 |
| Compound C | 19.56 |
| Gefitinib (Control) | 1.5 |
Data shown are for illustrative purposes only. [14]
Step 3: Cellular Target Engagement & Downstream Modulation
Causality: A potent compound that inhibits cell proliferation must be proven to do so via the intended mechanism. This step is crucial to confirm that the compound inhibits EGFR phosphorylation within the cell and consequently suppresses its downstream signaling pathways. This directly links the biochemical activity (Step 1) to the cellular phenotype (Step 2).
Recommended Assay: Western Blotting for Phospho-EGFR (p-EGFR)
Western blotting is a classic technique that allows for the specific detection and semi-quantification of protein phosphorylation. The key to a self-validating experiment is to measure the level of phosphorylated EGFR relative to the total amount of EGFR protein, ensuring that any observed decrease in the phospho-signal is due to inhibition, not protein degradation.
Protocol: Western Blot for p-EGFR Inhibition
-
Principle: Cells are treated with the inhibitor, then stimulated with EGF to induce EGFR phosphorylation. Cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1173) and total EGFR. [14]
-
Materials:
-
EGFR-overexpressing cell line (e.g., A431)
-
Serum-free medium
-
EGF ligand
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors . [15] * Primary antibodies: Rabbit anti-p-EGFR, Mouse anti-total EGFR, Rabbit anti-p-AKT, Rabbit anti-p-ERK, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Secondary antibodies: Anti-rabbit IgG-HRP and Anti-mouse IgG-HRP.
-
BSA (Bovine Serum Albumin) for blocking; avoid milk as its phosphoprotein (casein) content can cause high background. * Tris-Buffered Saline with Tween-20 (TBST). [16]
-
-
Procedure:
-
Cell Culture & Starvation: Plate cells and grow to ~80% confluency. To reduce basal EGFR activity, switch to serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound (and controls) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce maximal EGFR phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis. 7. Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. 9. Primary Antibody Incubation: Incubate the membrane with the primary antibody cocktail (e.g., anti-p-EGFR and anti-total-EGFR, if using different host species or fluorescent secondaries) diluted in 5% BSA/TBST, typically overnight at 4°C. 10. Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. 12. Stripping & Reprobing (Optional): The membrane can be stripped and reprobed for downstream targets like p-AKT, p-ERK, and the loading control.
-
-
Data Analysis & Validation:
-
Use densitometry software to quantify the band intensity for p-EGFR and total EGFR for each lane.
-
Calculate the ratio of p-EGFR to total EGFR.
-
Normalize this ratio to the "EGF-stimulated, no inhibitor" control.
-
A successful inhibitor will show a dose-dependent decrease in the p-EGFR/total EGFR ratio, confirming on-target engagement in the cell. A similar analysis should be performed for p-AKT and p-ERK.
-
| Treatment Condition | p-EGFR / Total EGFR Ratio (Normalized) | p-ERK / Total ERK Ratio (Normalized) |
| No EGF, No Inhibitor | 0.05 | 0.10 |
| +EGF, No Inhibitor | 1.00 | 1.00 |
| +EGF, Compound A (1 µM) | 0.15 | 0.25 |
| +EGF, Compound A (5 µM) | 0.02 | 0.08 |
Data shown are for illustrative purposes only.
Part 3: Advanced Characterization
With the foundational profile established, further studies can delineate the compound's broader therapeutic potential.
-
Kinase Selectivity Profiling: A critical step in drug development is to assess the inhibitor's selectivity. The compound should be screened against a panel of other kinases to identify potential off-target activities, which could lead to toxicity.
-
Resistance Profiling: EGFR inhibitors are often susceptible to resistance mutations, most notably T790M. [17]Promising compounds should be tested against cell lines engineered to express these mutant forms of EGFR to determine their efficacy in a resistance setting. [5][12]* Elucidating Cellular Fate: To understand the ultimate consequences of EGFR inhibition, further cell-based assays can be employed. Cell cycle analysis via flow cytometry can determine if the compound induces arrest at specific checkpoints (e.g., G1 phase). [12]Apoptosis assays , such as Annexin V staining, can confirm if the growth inhibition is due to the induction of programmed cell death. [6]
Conclusion
The evaluation of novel pyrazolo[3,4-d]pyrimidine EGFR inhibitors is a systematic process that builds a bridge from molecular interaction to cellular consequence. By following the tiered approach of biochemical validation, cellular phenotyping, and mechanistic confirmation, researchers can generate a comprehensive and reliable data package. This rigorous, multi-faceted strategy is essential for identifying compounds with true therapeutic potential and provides the robust evidence needed to advance a candidate through the drug discovery pipeline.
References
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). RSC Publishing. [Link]
-
Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. (2021). Archiv der Pharmazie. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. (2017). Anti-cancer Agents in Medicinal Chemistry. [Link]
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Semantic Scholar. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Rockland Immunochemicals. [Link]
-
(PDF) Pharmacophore‐linked pyrazolo[3,4‐d]pyrimidines as EGFR‐TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. (n.d.). ResearchGate. [Link]
-
HTRF assay protocol for the EGFR enzymes in 1536-well plate format. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (2011). Expert Opinion on Therapeutic Targets. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. (2022). Translational Lung Cancer Research. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
-
Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2016). Current Protocols in Chemical Biology. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports. [Link]
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (n.d.). PubMed Central. [Link]
-
NSCLC: EGFR Inhibition and Resistance Mechanisms. (2016). YouTube. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. tandfonline.com [tandfonline.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazolo[3,4-d]pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine and the Strategic Importance of C4 Functionalization
The pyrazolo[3,4-d]pyrimidine core is a paramount heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to the endogenous purine ring system.[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of various enzymes, particularly kinases.[2][3] Consequently, this scaffold is a cornerstone in the development of inhibitors for a range of protein kinases implicated in oncogenesis and other disease states.[4][5][6] Notable examples of pyrazolo[3,4-d]pyrimidine-based drugs include Allopurinol, used in the treatment of gout.[7][8]
The functionalization of the pyrazolo[3,4-d]pyrimidine ring is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. Among the various positions on this bicyclic system, the C4 position is of particular strategic importance.[7][8] Substituents at this position often project into the solvent-exposed region of the kinase ATP-binding site, providing a crucial handle for enhancing potency and achieving selectivity.[3] Therefore, the development of robust and versatile methods for the selective functionalization of the C4 position is a central focus in the synthesis of novel pyrazolo[3,4-d]pyrimidine-based drug candidates.
This guide provides a comprehensive overview of the key synthetic strategies for the functionalization of the C4 position of the pyrazolo[3,4-d]pyrimidine ring, complete with detailed protocols and an exploration of the underlying chemical principles.
Core Synthetic Strategies for C4 Functionalization
The journey to a diverse library of C4-functionalized pyrazolo[3,4-d]pyrimidines typically commences with a common precursor: a 4-halo-pyrazolo[3,4-d]pyrimidine. This halogenated intermediate serves as a versatile linchpin for a variety of subsequent transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Preparation of the Key Intermediate: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a crucial first step, providing the necessary reactive handle at the C4 position. A common and efficient method involves a two-step sequence starting from 5-amino-1H-pyrazole-4-carboxamide, which undergoes cyclization followed by chlorination.[9]
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine [9]
Step 1: Cyclization to 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (2.0 eq).
-
Heat the mixture to 190 °C and maintain this temperature for 2 hours. The reaction mixture will melt and then solidify.
-
Allow the reaction to cool to room temperature. The solid obtained is 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This intermediate can be used in the next step without further purification.
Step 2: Chlorination to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
To the crude 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione from the previous step, carefully add phosphorus oxychloride (POCl₃, 10 eq).
-
Heat the mixture to reflux at 110 °C and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Diagram 1: Synthesis of the key intermediate.
Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the C4 position of the pyrazolo[3,4-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is due to the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilize the intermediate Meisenheimer complex. This method is particularly effective for introducing nitrogen and oxygen nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, anilines, alcohols, and thiols. The choice of nucleophile directly dictates the resulting C4 substituent.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction by solvating the charged intermediate.
-
Base: An appropriate base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
-
Temperature: The reaction temperature can be varied from room temperature to elevated temperatures (reflux) to drive the reaction to completion, depending on the reactivity of the nucleophile.
Experimental Protocol: General Procedure for SNAr at C4 with an Amine [10]
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine (1.1-1.5 eq) and a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine.
| Nucleophile Example | Product |
| Aniline | 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine |
| Piperidine | 4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
| Methanol (as sodium methoxide) | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions at C4
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are powerful tools for the C4 functionalization of the pyrazolo[3,4-d]pyrimidine ring. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 4-halo-pyrazolo[3,4-d]pyrimidine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[11][12]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of catalyst can influence the reaction efficiency and scope.
-
Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, specialized ligands such as XPhos may be required.[12]
-
Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling at C4 [13][14]
-
In a reaction vessel, combine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-aryl- or 4-heteroaryl-pyrazolo[3,4-d]pyrimidine.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[15][16] This reaction is particularly useful for synthesizing a wide range of 4-amino-substituted pyrazolo[3,4-d]pyrimidines with diverse functionalities.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, RuPhos, or DavePhos, are often employed in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination at C4
-
To an oven-dried reaction vessel, add the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 4-amino-pyrazolo[3,4-d]pyrimidine.
Diagram 2: Overview of C4 functionalization reactions.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of an alkynyl moiety at the C4 position.[17] For this reaction, a more reactive 4-iodo-pyrazolo[3,4-d]pyrimidine is often preferred over the chloro-analogue.
Causality Behind Experimental Choices:
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.
-
Base: An amine base, such as triethylamine or diisopropylamine, is employed both as a base and as a solvent.
-
Solvent: The reaction is often carried out in a solvent such as THF or DMF, in addition to the amine base.
Experimental Protocol: Sonogashira Coupling at C4
-
To a solution of 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a mixture of degassed THF and triethylamine, add the terminal alkyne (1.5 eq).
-
To this solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) iodide (CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford the 4-alkynyl-pyrazolo[3,4-d]pyrimidine.
Data Presentation: Summary of C4 Functionalization Methods
| Reaction | Bond Formed | Key Reagents | Typical Conditions |
| Nucleophilic Aromatic Substitution | C-N, C-O, C-S | Amine, Alcohol, or Thiol; Base (e.g., DIPEA) | DMF or Isopropanol, RT to reflux |
| Suzuki-Miyaura Coupling | C-C | Boronic Acid; Pd Catalyst (e.g., Pd(PPh₃)₄); Base (e.g., K₂CO₃) | Dioxane/H₂O, 80-100 °C |
| Buchwald-Hartwig Amination | C-N | Amine; Pd Precatalyst (e.g., Pd₂(dba)₃); Ligand (e.g., Xantphos); Base (e.g., Cs₂CO₃) | Toluene or Dioxane, 80-110 °C |
| Sonogashira Coupling | C-C | Terminal Alkyne; Pd Catalyst (e.g., Pd(PPh₃)₄); CuI; Amine Base (e.g., TEA) | THF/TEA, RT to 50 °C |
Conclusion
The functionalization of the C4 position of the pyrazolo[3,4-d]pyrimidine ring is a critical aspect of the design and synthesis of novel drug candidates. The methods outlined in this guide, including nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in medicinal chemistry. A thorough understanding of the underlying principles and careful optimization of reaction conditions are paramount to the successful synthesis of diverse libraries of C4-substituted pyrazolo[3,4-d]pyrimidines for biological evaluation.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. 2024. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 2024. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. European Journal of Medicinal Chemistry. 2022. [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. 1976. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. 2021. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules. 2023. [Link]
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica. 2020. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. 2009. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. 2023. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. 2020. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists. 2017. [Link]
-
Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. Tetrahedron. 2019. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. 2021. [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. 2025. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. 2023. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2022. [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry. 2013. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2021. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clausiuspress.com [clausiuspress.com]
- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sci-Hub. Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions / Tetrahedron, 2019 [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Introduction
Welcome to the technical support guide for the synthesis of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. This molecule is a critical intermediate in the development of various therapeutic agents, particularly kinase inhibitors, due to its structural similarity to the purine scaffold.[1][2] While the synthetic route is well-established, achieving high purity and yield can be challenging due to the formation of specific side reaction products.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common pitfalls of this synthesis, focusing on the causality of side product formation and offering robust troubleshooting strategies. Our goal is to equip you with the expertise to identify, mitigate, and solve common experimental issues, ensuring the integrity and success of your synthesis.
I. Overview of the Main Synthetic Pathway
The target molecule is typically synthesized in a two-step process starting from (4-chlorophenyl)hydrazine and a suitable three-carbon electrophile, followed by a chlorination step. Understanding the desired pathway is essential for diagnosing deviations that lead to impurities.
Caption: General three-step synthesis of the target compound.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause, mechanism, and validated solutions.
FAQ 1: My initial pyrazole synthesis is giving a mixture of products. How can I ensure I have the correct 1-(4-chlorophenyl) isomer?
Question: I've reacted (4-chlorophenyl)hydrazine with my 1,3-dicarbonyl equivalent, but my NMR shows a mixture of two very similar compounds. What is the likely side product and how can I prevent its formation?
Answer:
Root Cause Analysis: The most probable side product is the regioisomer, 2-(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidine . The initial condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) can occur at two different sites, leading to two possible pyrazole regioisomers. This is a well-documented challenge in pyrazole synthesis.[3][4] The nucleophilic attack can be initiated by either the substituted (-NH) or unsubstituted (-NH2) nitrogen of the hydrazine.
Mechanistic Insight: The reaction pathway is highly dependent on reaction conditions, particularly pH and solvent.[4]
-
Acidic Conditions: Protonation of the more basic, unsubstituted -NH2 group can favor attack by the less hindered, more nucleophilic -NH group, often leading to the desired 1-substituted isomer.
-
Neutral/Basic Conditions: The unsubstituted -NH2 group is more nucleophilic and may attack preferentially, leading to the undesired 2-substituted isomer after cyclization and rearrangement.
Caption: Competing pathways for pyrazole regioisomer formation.
Preventative & Corrective Actions:
-
Control the pH: Perform the cyclization in an acidic medium, such as acetic acid, or by using the hydrochloride salt of the hydrazine. This protonates the terminal nitrogen, favoring cyclization at the desired position.[4]
-
Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity compared to protic solvents like ethanol under neutral conditions.[4]
-
Analytical Verification: Use Nuclear Overhauser Effect (NOE) NMR spectroscopy to confirm the structure. Irradiation of the pyrazole proton (H3) should show an NOE correlation to the ortho-protons of the 4-chlorophenyl ring in the desired N1-isomer, but not in the N2-isomer.
FAQ 2: My chlorination reaction is incomplete, or the product hydrolyzes back to the starting material during workup. What's going wrong?
Question: After refluxing with POCl₃, my TLC shows a clean conversion. However, after quenching and workup, the main spot on the TLC is the starting pyrimidinone, not the chloro-product. Why does this happen?
Answer:
Root Cause Analysis: This is the most common failure mode in this synthesis. The 4-chloro-pyrazolo[3,4-d]pyrimidine product is highly susceptible to nucleophilic substitution, particularly hydrolysis. The workup procedure, especially the quenching of excess POCl₃, is where this side reaction predominantly occurs.
Mechanistic Insight: The phosphorus oxychloride reacts with the pyrimidinone (the keto-enol tautomer of the 4-hydroxy pyrimidine) to form a phosphate ester intermediate. This intermediate is then displaced by a chloride ion to yield the product. However, the C4 position of the product is highly electrophilic. During workup, if water is present while the pH is not strictly controlled, it will readily attack the C4 position, displacing the chloride and reverting the product to the more thermodynamically stable pyrimidinone. This hydrolysis can be catalyzed by both acid and base.[5]
Caption: The hydrolysis side reaction pathway.
Preventative & Corrective Actions:
| Parameter | Standard Protocol (Prone to Failure) | Recommended Protocol (Robust) |
| POCl₃ Removal | Quenching the entire reaction mixture directly into ice water. | Remove excess POCl₃ under reduced pressure before quenching. This dramatically reduces the exotherm and the amount of acidic byproducts that need to be neutralized.[6][7] |
| Quenching | Pouring the reaction mixture onto a large volume of ice. | Add the concentrated reaction mixture dropwise to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate or into a cold, saturated NaHCO₃ solution. This keeps the temperature low and the pH near neutral throughout the addition. |
| Extraction | Using aqueous HCl to wash the organic layer. | Avoid acidic washes. Extract the product into a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with cold brine and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |
| Reaction Additives | Using POCl₃ as both reagent and solvent. | Consider using a high-boiling co-solvent like N,N-dimethylaniline or operating under solvent-free conditions with a catalytic amount of a tertiary amine base in a sealed reactor. This can improve reaction efficiency and simplify workup.[6][7] |
Detailed Workup Protocol:
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Distill off the excess POCl₃ under vacuum.
-
Prepare a flask with a vigorously stirred mixture of crushed ice and DCM.
-
Slowly and carefully, add the cooled, concentrated reaction residue to the ice/DCM slurry via a dropping funnel. Monitor the temperature to ensure it stays below 10 °C.
-
Once the addition is complete, slowly add a saturated solution of sodium bicarbonate until the aqueous layer is neutral (pH ~7).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
FAQ 3: I see an unknown, high-molecular-weight impurity that is difficult to remove. What could it be?
Question: My mass spectrum shows a peak that is roughly double the mass of my product, and it's very non-polar on my column. What is this byproduct?
Answer:
Root Cause Analysis: While less common than hydrolysis, the formation of dimeric or oligomeric species is a known side reaction when using aggressive dehydrating/chlorinating agents like POCl₃, especially at high temperatures or with prolonged reaction times.[8] These byproducts can arise from intermolecular reactions.
Mechanistic Insight: One plausible mechanism involves the formation of a highly reactive phosphoryl chloride ester intermediate. Instead of being displaced by a chloride ion, this intermediate could be attacked by the nitrogen of another pyrazolopyrimidine molecule, leading to P-O-P bridged dimers or other condensed products. The exact structure can be complex and difficult to characterize.
Preventative & Corrective Actions:
-
Strict Temperature Control: Do not overheat the reaction. Use the minimum temperature required for a reasonable reaction rate. The typical reflux temperature of POCl₃ (~105 °C) is usually sufficient.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. Prolonged heating significantly increases the likelihood of side product formation.
-
Use Stoichiometric Reagents: Using a large excess of POCl₃ is a common practice but can promote side reactions. Modern methods advocate for using near-equimolar amounts of POCl₃, especially in solvent-free conditions, which can lead to cleaner reactions.[6][7]
-
Purification: These byproducts are often much less polar than the desired product. They can typically be separated by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. The byproduct will elute first.
III. References
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(9), 10479-10489. [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14, 1837-1854. [Link]
-
Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882–1885. [Link]
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Sun, J., Gong, S., & Sun, Q. (2013). Synthesis of 4-Hydroxyl Pyrazolo[3,4-d]pyrimidines from the Corresponding 4-Chloride Precusors with Acetic Acid. Applied Mechanics and Materials, 380-384, 915-918. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. . [Link]
-
Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Ghosh, C. K., & Pal, C. (2017). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 94(11), 1279-1285. [Link]
-
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2301. [Link]
-
Zhang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Das, A. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]
-
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]
-
Harter, W. (2016). Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)? ResearchGate. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Gomaa, A. M., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
-
Zhang, H., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications. [Link]
-
Ashenhurst, J. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
-
Li, J., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC. [Link]
-
Gámez-Montaño, R. (2018). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]
-
Google Patents. (1989). DE3908449A1 - Process for purifying POCl3. patents.google.com.
-
Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. . [Link]
-
Sun, J., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Al-Ghorbani, M., et al. (2022). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]
-
Guesmi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Google Patents. (2000). EP1042303A1 - Chloropyrimidine process. patents.google.com.
-
MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. . [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Refining Purification Techniques for Pyrazolo[3,4-d]pyrimidine Final Products
Welcome to the technical support center for the purification of pyrazolo[3,4-d]pyrimidine final products. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in many drug discovery programs, and achieving high purity of the final product is critical for accurate biological evaluation and downstream applications.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common initial purification strategies for crude pyrazolo[3,4-d]pyrimidine products?
A common and effective initial purification step involves precipitating the crude product from the reaction mixture. This is often achieved by pouring the reaction mixture into ice-cold water.[3] This technique is particularly useful for separating the desired product from soluble inorganic salts and polar organic solvents like DMF. The resulting precipitate can then be collected by filtration, washed with a suitable solvent (e.g., cold water or acetonitrile), and dried.[3][4]
Another widely used method is recrystallization. Ethanol is a frequently cited solvent for recrystallizing pyrazolo[3,4-d]pyrimidine derivatives, yielding a crystalline solid product.[3] A mixture of ethanol and dioxane has also been successfully employed.[5]
FAQ 2: My pyrazolo[3,4-d]pyrimidine derivative has very low aqueous solubility. How does this impact purification, and what are the workarounds?
Low aqueous solubility is a known characteristic of many pyrazolo[3,4-d]pyrimidine compounds and can present challenges for both purification and biological testing.[6] This property can be leveraged during the initial workup by precipitation in water, as mentioned in FAQ 1. However, it can complicate purification methods that require dissolution, such as reverse-phase chromatography.
For compounds with extremely low solubility, a prodrug strategy might be considered during the synthetic design phase to enhance aqueous solubility and facilitate handling.[6] While this doesn't directly address the purification of the final active compound, it is a crucial consideration for drug development professionals.
FAQ 3: What are the typical solvent systems for thin-layer chromatography (TLC) and column chromatography of pyrazolo[3,4-d]pyrimidines?
The choice of solvent system for TLC and column chromatography is highly dependent on the specific substitution pattern of your pyrazolo[3,4-d]pyrimidine. However, several common systems have been reported:
-
Hexane:Ethyl Acetate: A versatile system for compounds of moderate polarity. A 7:3 mixture has been used for TLC analysis.[4]
-
Dichloromethane:Methanol: This is another common choice, particularly for more polar compounds. Ratios such as 98:2 and 95:5 have been used for flash column chromatography.[7]
It is always recommended to perform a thorough TLC analysis with a range of solvent systems to identify the optimal conditions for separation before attempting column chromatography.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your pyrazolo[3,4-d]pyrimidine final products.
Scenario 1: Recrystallization yields are low, or the product does not crystallize.
Low yields or failure to crystallize during recrystallization are common issues that can often be resolved by systematically optimizing the solvent system.
Causality: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, the recovery will be low. If it is not sufficiently soluble at high temperatures, it will not dissolve completely.
Troubleshooting Protocol:
-
Solvent Screening:
-
Begin with commonly used solvents for pyrazolo[3,4-d]pyrimidines, such as ethanol.[3]
-
If ethanol is not effective, test other polar protic solvents (e.g., isopropanol, n-butanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).
-
For less polar compounds, consider solvents like toluene or mixtures of hexane and ethyl acetate.
-
-
Solvent Mixtures:
-
If a single solvent is not effective, a two-solvent system can be employed. The target compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Inducing Crystallization:
-
If the compound remains in a supersaturated solution upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a seed crystal of the pure product, if available, can also induce crystallization.
-
Cooling the solution in an ice bath or refrigerator can further promote crystallization.
-
Scenario 2: Column chromatography results in poor separation of the product from impurities.
Co-elution of the desired product with impurities during column chromatography is a frequent challenge, especially when dealing with structurally similar compounds.
Causality: Poor separation is often due to an inappropriate choice of stationary phase or mobile phase, leading to similar retention times for the product and impurities. The polarity of the pyrazolo[3,4-d]pyrimidine core and its substituents dictates its interaction with the stationary phase.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Detailed Steps:
-
Re-evaluate TLC:
-
Systematically screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
-
Optimize the Elution Gradient:
-
If using a gradient, ensure it is not too steep. A shallow gradient around the elution point of your compound can improve resolution.
-
For closely eluting spots, isocratic elution with the optimal solvent mixture identified by TLC may provide better separation.
-
-
Mobile Phase Additives:
-
For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce tailing on silica gel by neutralizing acidic sites.
-
For acidic compounds, adding a small amount of acetic acid or formic acid (0.1-1%) can have a similar effect.
-
-
Switch to a Different Stationary Phase:
-
If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18). Reverse-phase chromatography is particularly useful for purifying more polar compounds that have low retention on silica gel.
-
Scenario 3: An unknown impurity persists after multiple purification attempts.
Persistent impurities can be unreacted starting materials, reagents, or byproducts from the reaction.
Causality: The impurity may have very similar physical properties (polarity, solubility) to the desired product, making it difficult to separate using standard techniques.
Troubleshooting Protocol:
-
Characterize the Impurity:
-
If possible, isolate a small amount of the impurity or an enriched fraction.
-
Use analytical techniques such as LC-MS and NMR to identify its structure. Knowing the identity of the impurity is crucial for designing a targeted removal strategy.
-
-
Targeted Removal Strategies:
-
Unreacted Starting Materials: If the impurity is a starting material, consider driving the reaction to completion by increasing the reaction time, temperature, or the equivalents of another reagent.
-
Acidic or Basic Impurities: If the impurity has an acidic or basic functional group that the product lacks, an acid-base extraction can be effective. For example, washing an ethyl acetate solution of the crude product with aqueous sodium bicarbonate can remove acidic impurities.[7]
-
Byproducts: The structure of the byproduct may suggest a specific purification method. For example, a non-polar byproduct might be removed with a hexane wash of the crude solid.
-
-
Preparative HPLC:
-
For challenging separations where high purity is required, preparative HPLC is a powerful tool. It offers higher resolution than flash column chromatography. Both normal-phase and reverse-phase preparative HPLC can be employed.
-
Section 3: Advanced Purification Techniques
Chiral Separation of Pyrazolo[3,4-d]pyrimidine Enantiomers
For pyrazolo[3,4-d]pyrimidines with a stereocenter, separation of enantiomers is often necessary.
Methodology: Chiral chromatography using a chiral stationary phase (CSP) is the most common method for enantiomeric separation. A variety of CSPs are commercially available, and screening different columns and mobile phases is essential to find the optimal conditions. Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) modes can be effective.
Quantitative Data Summary
The following table provides a summary of typical solvent systems used in the purification of pyrazolo[3,4-d]pyrimidines, as reported in the literature.
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Reference(s) |
| Thin-Layer Chromatography | Silica Gel | Hexane:Ethyl Acetate (7:3) | [4] |
| Flash Column Chromatography | Silica Gel | Dichloromethane:Methanol (98:2 to 95:5) | [7] |
| Recrystallization | N/A | Ethanol | [3] |
| Recrystallization | N/A | Ethanol/Dioxane | [5] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Single Solvent (Ethanol)
-
Place the crude pyrazolo[3,4-d]pyrimidine product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent begins to boil.
-
Continue adding small portions of ethanol until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazolo[3,4-d]pyrimidine.
Logical Relationships in Purification Strategy
The choice of a purification strategy is a logical process based on the initial assessment of the crude product.
Caption: A logical workflow for selecting a purification strategy.
References
-
5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 4. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the regioselectivity of substitutions on the pyrazolo[3,4-d]pyrimidine scaffold
Welcome to the technical support center for enhancing the regioselectivity of substitutions on the pyrazolo[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic system. The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, largely due to its role as a purine isostere, which enables it to effectively interact with the ATP-binding sites of various kinases.[1][2] However, its multiple reactive sites present a significant challenge in achieving desired substitution patterns.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing regioselectivity. By explaining the "why" behind the "how," we aim to empower you to troubleshoot unexpected outcomes and rationally design your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges encountered during the substitution of the pyrazolo[3,4-d]pyrimidine scaffold in a practical question-and-answer format.
Part 1: The N-Alkylation Conundrum: N1 vs. N2 Selectivity
One of the most frequent challenges is controlling the site of alkylation on the pyrazole ring nitrogens, N1 and N2. The outcome is a delicate interplay of substrate electronics, steric hindrance, and reaction conditions.
Question 1: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
Answer: Achieving N1 selectivity often involves conditions that favor thermodynamic control or situations where the N1 position is sterically more accessible.
-
Mechanistic Insight: The N1-proton is generally more acidic than the N2-proton. However, the N2-anion is often more sterically hindered. The choice of base and solvent system is critical in exploiting these differences. Polar, coordinating solvents like DMSO can stabilize the resulting anion and influence the equilibrium between the N1 and N2 anions.
-
Troubleshooting Protocol: If you are obtaining a mixture of isomers, with a significant portion being the undesired N2 product, consider the following adjustments:
-
Solvent System: Switch from a non-polar solvent like THF to a polar aprotic solvent such as DMSO. In the case of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, changing the solvent from THF to DMSO has been shown to reverse the selectivity, favoring the N1-alkylated product in a 4:1 ratio.
-
Base Selection: Employing a milder base such as potassium carbonate (K₂CO₃) in a polar solvent can often favor N1 alkylation. Strong, bulky bases in non-polar solvents tend to favor deprotonation at the more accessible N1 position, but the subsequent alkylation can be complex.
-
Temperature: Running the reaction at a slightly elevated temperature may help to favor the thermodynamically more stable N1-alkylated product, although this should be monitored carefully to avoid side reactions.
-
Question 2: How can I selectively synthesize the N2-alkylated isomer?
Answer: N2 selectivity is typically achieved under conditions that favor kinetic control, often involving strong, non-coordinating bases in non-polar solvents.
-
Mechanistic Insight: Using a strong, sterically hindered base like sodium bis(trimethylsilyl)amide (NaHMDS) in a non-polar solvent such as THF can lead to the formation of a sodium salt that coordinates in a way to direct the incoming electrophile to the N2 position. Crystal structures have indicated that sodium can coordinate to both N1 and N7, sterically blocking the N1 position and guiding the alkylating agent to N2.
-
Troubleshooting Protocol: If your reaction is yielding predominantly the N1 isomer, the following protocol can be implemented to favor N2 substitution:
-
Solvent and Base Combination: A highly effective method is the use of NaHMDS as the base in anhydrous THF. For 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, this combination has been reported to yield an 8:1 ratio in favor of the N2-methylated product.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C or 0 °C) before adding the alkylating agent. This helps to lock in the kinetically favored anion before equilibration can occur.
-
Protecting Groups: In some cases, a bulky protecting group can be temporarily installed at the N1 position to force alkylation at N2. For example, a tosyl group can direct substitution, although its subsequent removal requires harsh conditions.
-
| Objective | Recommended Conditions | Typical Isomer Ratio (N1:N2) | Control Type |
| N1-Alkylation | NaHMDS / DMSO | 4 : 1 | Thermodynamic |
| N2-Alkylation | NaHMDS / THF | 1 : 8 | Kinetic / Chelation |
Question 3: I have a mixture of N1 and N2 isomers. How can I confirm the identity of each?
Answer: Differentiating between N1 and N2 isomers can be accomplished using a combination of chromatographic and spectroscopic techniques.
-
Chromatography: The two isomers will often have different polarities and can typically be separated by flash column chromatography on silica gel. The N1 isomer is often, but not always, the more polar of the two.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole C3-H proton and the protons on the alkyl group will be different for the two isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful 2D NMR technique for unambiguously determining the regiochemistry. For an N1-substituted pyrazolo[3,4-d]pyrimidine, a NOE correlation is expected between the protons of the N1-substituent and the C6 proton (or substituent). For an N2-substituted isomer, a NOE correlation would be observed between the N2-substituent's protons and the C3 proton.
-
Part 2: Substitutions on the Pyrimidine Ring (C4 and C6 positions)
The C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, especially when activated by a good leaving group like a halide.
Question 4: I am trying to perform a nucleophilic aromatic substitution on a 4,6-dichloro-pyrazolo[3,4-d]pyrimidine. Which position is more reactive?
Answer: The C4 position is generally more reactive towards nucleophiles than the C6 position.
-
Mechanistic Insight: The C4 position is electronically more deficient due to the cumulative electron-withdrawing effects of the adjacent pyrazole ring nitrogen (N5) and the pyrimidine nitrogen (N3). This makes it a more favorable site for nucleophilic attack.
-
Experimental Evidence: Treatment of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with one equivalent of an amine nucleophile selectively displaces the chlorine at the C4 position, leaving the C6-chloro group intact. This allows for sequential functionalization of the scaffold.
-
Troubleshooting Protocol: If you are observing a lack of selectivity or reaction at the C6 position, consider the following:
-
Stoichiometry: Ensure you are using only one equivalent of the nucleophile to favor monosubstitution at the more reactive C4 site.
-
Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to enhance the inherent selectivity. Higher temperatures can lead to a mixture of products.
-
Part 3: Electrophilic Substitution on the Pyrazole Ring (C3 position)
Direct electrophilic substitution on the pyrazolo[3,4-d]pyrimidine core is less common than nucleophilic substitution but can be achieved under specific conditions.
Question 5: How can I achieve halogenation at the C3 position?
Answer: Direct halogenation at C3 can be challenging due to the electron-deficient nature of the pyrazole ring. However, iodination has been successfully achieved.
-
Protocol for C3-Iodination:
-
Reagents: N-iodosuccinimide (NIS) is an effective iodinating agent for this transformation.
-
Solvent: A polar aprotic solvent such as DMF is typically used.
-
Conditions: The reaction is generally carried out at room temperature.
-
-
Mechanistic Consideration: The reaction likely proceeds through an electrophilic substitution mechanism. The presence of an amino group at C4 can activate the ring towards this substitution.
Experimental Workflows & Protocols
This section provides detailed, step-by-step methodologies for key regioselective reactions.
Protocol 1: Selective N2-Alkylation of 4-alkoxypyrazolo[3,4-d]pyrimidine
This protocol is based on the findings of Wnuk et al. and favors the formation of the N2-alkylated product.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4-alkoxy-1H-pyrazolo[3,4-d]pyrimidine starting material (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the N2 and N1 isomers.
Protocol 2: Regioselective C4-Amination of a 4,6-Dichloropyrazolo[3,4-d]pyrimidine
This protocol describes the selective substitution at the C4 position.
-
Preparation: In a round-bottom flask, dissolve the 4,6-dichloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as THF or ethanol.
-
Nucleophile Addition: Add the desired amine (1.0 - 1.1 eq) to the solution at room temperature.
-
Base (if necessary): If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the 4-amino-6-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine.
Visualization of Key Concepts
Diagram 1: Decision Workflow for N-Alkylation
Caption: Decision workflow for achieving regioselective N1 vs. N2 alkylation.
Diagram 2: Reactivity Map of the Pyrazolo[3,4-d]pyrimidine Scaffold
Sources
Validation & Comparative
Validating 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine as a Novel EGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. Its aberrant activation, through mutation or overexpression, is a key driver in the progression of numerous cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of a range of EGFR inhibitors, from the first-generation reversible inhibitors to the third-generation mutant-selective covalent inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for developing novel kinase inhibitors, owing to its structural similarity to the adenine core of ATP. This guide provides a comprehensive framework for the validation of a novel pyrazolo[3,4-d]pyrimidine derivative, 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, as a potential EGFR inhibitor. We will delve into the critical experimental workflows, compare its anticipated profile with established EGFR inhibitors, and discuss the underlying scientific rationale for its investigation.
The Rationale: Why Investigate this compound?
The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine and has been identified as a key building block in many anticancer agents, including those targeting EGFR. Several derivatives of this scaffold have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. The design of this compound likely stems from structure-activity relationship (SAR) studies within this chemical series. The 4-chloro substitution on the pyrimidine ring and the 4-chlorophenyl group at the N1 position of the pyrazole ring are hypothesized to contribute to favorable interactions within the ATP-binding pocket of the EGFR kinase domain.
The validation of this specific compound requires a multi-faceted approach, beginning with in vitro enzymatic and cellular assays to establish its potency and selectivity, followed by in vivo studies to assess its efficacy and pharmacokinetic properties.
Comparative Landscape: Established EGFR Inhibitors
A thorough validation of a novel inhibitor necessitates a direct comparison with clinically approved drugs. The following table summarizes the key characteristics of established EGFR inhibitors, which will serve as benchmarks for evaluating the performance of this compound.
| Inhibitor | Generation | Mechanism of Action | Key Targeted EGFR Mutations | Commonly Encountered Resistance |
| Gefitinib | First | Reversible, ATP-competitive | Exon 19 deletions, L858R | T790M |
| Erlotinib | First | Reversible, ATP-competitive | Exon 19 deletions, L858R | T790M |
| Lapatinib | Second | Reversible, ATP-competitive (dual EGFR/HER2) | Exon 19 deletions, L858R | T790M |
| Osimertinib | Third | Irreversible, covalent | Exon 19 deletions, L858R, T790M | C797S |
Experimental Validation Workflow
A rigorous validation process is paramount to ascertain the potential of a novel EGFR inhibitor. The following sections outline the key experimental protocols and their underlying principles.
Diagram: Experimental Workflow for EGFR Inhibitor Validation
Caption: A stepwise workflow for the comprehensive validation of a novel EGFR inhibitor.
Biochemical Kinase Assays: Assessing Direct Enzymatic Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of EGFR. This is typically achieved through in vitro kinase assays using purified recombinant EGFR protein (both wild-type and clinically relevant mutant forms).
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and control inhibitors (e.g., Gefitinib, Osimertinib) in a suitable buffer (e.g., 5% DMSO).
-
Prepare a solution containing the recombinant EGFR enzyme (wild-type or mutant) in kinase reaction buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in the same buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor solution.
-
Add 2 µL of the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome: A potent inhibitor will exhibit a low nanomolar IC50 value against the targeted EGFR variants. Comparing the IC50 values against wild-type and mutant EGFR will provide insights into its selectivity.
Cell-Based Proliferation Assays: Determining Anti-Cancer Activity
The next critical step is to assess the ability of the compound to inhibit the growth of cancer cells that are dependent on EGFR signaling. A panel of cancer cell lines with different EGFR statuses should be used.
Principle: These assays measure the number of viable cells after a period of treatment with the inhibitor. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, H1975 for L858R/T790M) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and control inhibitors for 72 hours. Include a vehicle control (DMSO).
-
-
Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
-
Expected Outcome: A successful candidate will show potent growth inhibition in EGFR-dependent cancer cell lines, with a significantly lower GI50/IC50 in mutant-driven lines compared to wild-type lines, indicating on-target activity.
Western Blot Analysis: Confirming Inhibition of EGFR Signaling
To confirm that the observed anti-proliferative effects are due to the inhibition of the EGFR signaling pathway, western blot analysis is performed.
Principle: This technique allows for the detection of specific proteins in a cell lysate. By using antibodies against the phosphorylated (activated) and total forms of EGFR and its downstream effectors (e.g., Akt, ERK), we can visualize the inhibition of the signaling cascade.
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Treat EGFR-dependent cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Expected Outcome: Treatment with an effective EGFR inhibitor should lead to a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK, without affecting the total protein levels.
Diagram: EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of the novel compound.
In Vivo Validation
Positive in vitro results warrant progression to in vivo studies to assess the compound's efficacy in a more complex biological system.
Xenograft Models
Principle: Human cancer cells are implanted into immunocompromised mice, forming tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of an appropriate cancer cell line (e.g., HCC827) into the flank of nude mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound and a positive control (e.g., Osimertinib) via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Expected Outcome: Significant tumor growth inhibition in the treatment group compared to the vehicle control group, with an acceptable toxicity profile.
Conclusion and Future Directions
The validation of this compound as an EGFR inhibitor requires a systematic and comparative approach. The experimental workflows outlined in this guide provide a robust framework for assessing its biochemical potency, cellular activity, mechanism of action, and in vivo efficacy. While specific experimental data for this compound is not yet publicly available, the strong preclinical and clinical validation of other pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors provides a solid rationale for its investigation.
A successful validation would position this compound as a promising lead compound for further preclinical and clinical development. Future studies should focus on its selectivity against other kinases, its efficacy against a broader panel of EGFR-mutant cancers, and the identification of potential resistance mechanisms. This comprehensive approach will ultimately determine its potential as a next-generation targeted therapy for cancer patients.
References
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2138-2155. [Link]
-
Hirano, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(41), 69739–69751. [Link]
-
Cai, J., et al. (2017). 2.3 Cell viability assay. Bio-protocol, 7(6), e2183. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Mishra, R., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 731015. [Link]
-
Gao, Y., et al. (2018). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Cancer Science, 109(6), 1955-1965. [Link]
-
Nelson, M. R., et al. (2008). Impact of Common Epidermal Growth Factor Receptor and HER2 Variants on Receptor Activity and Inhibition by Lapatinib. Cancer Research, 68(2), 571-579. [Link]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Analysis for Modern Drug Discovery
A Senior Application Scientist's Guide to a Privileged Heterocyclic System
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is profoundly influenced by the selection of the core chemical scaffold. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, with certain motifs earning the designation of "privileged structures" for their ability to bind to a wide array of biological targets.[1][2] This guide provides an in-depth comparative analysis of the pyrazolo[3,4-d]pyrimidine scaffold, juxtaposing its performance and utility against other prominent heterocyclic systems like quinazolines, indoles, and benzimidazoles. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to inform strategic decisions in drug design.
The Rise of Pyrazolo[3,4-d]pyrimidines: A Purine Isostere with Profound Implications
The pyrazolo[3,4-d]pyrimidine core has garnered significant attention within the medicinal chemistry community, primarily due to its structural resemblance to the endogenous purine ring system.[3] This bioisosteric relationship with adenine, a key component of adenosine triphosphate (ATP), allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic and compete for the ATP-binding sites of numerous enzymes, particularly kinases.[4][5] This inherent characteristic has established the scaffold as a cornerstone in the development of kinase inhibitors for a multitude of diseases, most notably cancer.[5]
Beyond its role as a kinase inhibitor, the pyrazolo[3,4-d]pyrimidine nucleus has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and CNS-modulating effects.[3] This versatility underscores its potential as a versatile template for drug discovery across various therapeutic areas.[6]
A Head-to-Head Comparison: Pyrazolo[3,4-d]pyrimidines vs. Other Key Scaffolds
The strategic choice of a heterocyclic scaffold is a critical decision in the drug discovery pipeline. Below is a comparative analysis of pyrazolo[3,4-d]pyrimidines against other widely utilized scaffolds.
| Feature | Pyrazolo[3,4-d]pyrimidines | Quinazolines | Indoles | Benzimidazoles |
| Core Strength | Potent kinase hinge-binding motif (ATP mimetic)[4][5] | Versatile scaffold with broad biological activity[7] | Present in numerous natural products and approved drugs[8][9] | "Privileged scaffold" with diverse pharmacological actions[10][11] |
| Primary Therapeutic Area | Oncology (Kinase Inhibitors)[5] | Oncology, Antihypertensive, Antimicrobial[12][13] | Oncology, CNS disorders, Anti-inflammatory[14][15] | Antiulcer, Anthelmintic, Antihistaminic[10][16] |
| Synthetic Accessibility | Generally accessible through multi-step syntheses[6][17] | Well-established synthetic routes from anthranilic acid derivatives[7][12] | Numerous classical and modern synthetic methods available[18] | Readily synthesized via condensation reactions[11] |
| Key Drug Examples | Ibrutinib (BTK inhibitor), Allopurinol (Xanthine oxidase inhibitor)[5][6] | Gefitinib, Erlotinib (EGFR inhibitors)[12] | Sumatriptan (5-HT1 receptor agonist), Indomethacin (NSAID)[9] | Omeprazole (Proton pump inhibitor), Mebendazole (Anthelmintic)[10] |
| Potential Liabilities | Potential for off-target kinase activity, solubility challenges[19] | Can be associated with toxicity, resistance mechanisms[20] | Metabolic instability of the indole ring | Can exhibit promiscuous binding |
Causality in Action: Why Pyrazolo[3,4-d]pyrimidines Excel as Kinase Inhibitors
The remarkable success of pyrazolo[3,4-d]pyrimidines in kinase inhibition is not coincidental. The arrangement of nitrogen atoms in the fused ring system allows for the formation of crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, effectively mimicking the binding of the adenine moiety of ATP.[5][21] This precise molecular recognition is the foundation of their potent and often selective inhibitory activity.[22] The scaffold's rigid structure also provides a stable platform for the strategic placement of various substituents to explore different regions of the ATP-binding site, thereby fine-tuning potency and selectivity.[23]
Experimental Section: A Practical Guide to Synthesis and Evaluation
To provide a tangible understanding of working with this scaffold, a representative synthesis and a key biological assay are detailed below.
Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines a common synthetic route to a class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The choice of a 4-anilino substituent is based on its prevalence in potent EGFR and CDK2 inhibitors.[22]
Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
To a stirred suspension of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-diisopropylethylamine (2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the 4-chloro intermediate.
Step 2: Nucleophilic Aromatic Substitution with Aniline
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol (15 vol), add the desired aniline derivative (1.2 eq) and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for 12-16 hours.[17]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and filter the precipitate.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the final 4-anilino-pyrazolo[3,4-d]pyrimidine product.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for a 4-anilino-pyrazolo[3,4-d]pyrimidine.
In Vitro Kinase Inhibition Assay (EGFR as an example)
This protocol describes a typical method to evaluate the inhibitory activity of a synthesized pyrazolo[3,4-d]pyrimidine derivative against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitor
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway and Assay Principle
Caption: EGFR signaling and the principle of the in vitro kinase assay.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives against various kinases, showcasing the potency of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 15 | EGFR | 135 | [23] |
| Compound 16 | EGFR | 34 | [23] |
| Compound 17m | PKD | 17-35 | [24] |
| 3-IN-PP1 | PKD | 94-108 | [24] |
| Compound 33a | CDK2 | Comparable to Roscovitine | [22] |
| Compound 33 | FLT3 / VEGFR2 | Potent Inhibition | [25][26] |
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a "privileged" and highly versatile platform in modern drug discovery.[4][5] Its inherent ability to act as a purine isostere provides a significant advantage in the design of potent enzyme inhibitors, particularly for the kinase family.[5] While challenges such as selectivity and solubility need to be addressed on a case-by-case basis, the extensive body of research and the clinical success of drugs like ibrutinib validate the continued exploration of this remarkable heterocyclic system.[5][19] As our understanding of disease biology deepens, the strategic application of the pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1935-1956. [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, J., & Keum, G. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5087. [Link]
-
El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. N., & El-Gendy, M. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19696. [Link]
-
El-Faham, A., El-Sayed, W. M., & Al-Otaibi, E. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5194. [Link]
-
Abdel-Sattar, N. M., El-Sawy, E. R., & De Borggraeve, W. M. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Wikipedia contributors. (2023, December 29). 5-HT2C receptor agonist. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Oh, C. H., Kim, Y., & Choi, S. J. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2995-2998. [Link]
-
Rai, G., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 182, 111624. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1935-1956. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, S. A., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 834. [Link]
-
Singh, P., Kumar, V., & Singh, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]
-
Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(7), 757-768. [Link]
-
Kumar, A., & Sharma, S. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(14), 1335-1365. [Link]
-
Lv, X., et al. (2017). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 60(4), 1535-1551. [Link]
-
Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5821. [Link]
-
Al-Ostoot, F. H., et al. (2025). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Current Medicinal Chemistry. [Link]
-
Sharma, A., & Kumar, V. (2026). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate. [Link]
-
Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-1. [Link]
-
Singh, R., et al. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. ResearchGate. [Link]
-
Panneerselvam, T., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 14-34. [Link]
-
Coma, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 322-328. [Link]
-
Taylor, R. D., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]
-
Kumar, A., & Singh, A. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Multidisciplinary Field, 9(6), 1-10. [Link]
-
Asati, V., & Sharma, S. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 21(14), 1458-1481. [Link]
-
Gribble, G. W. (2024). Heterocycles in Medicinal Chemistry II. Molecules, 29(20), 4945. [Link]
-
Kumar, A., & Sharma, S. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 92, 103233. [Link]
-
Sharma, D., et al. (2014). Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. Mini Reviews in Medicinal Chemistry, 14(9), 747-767. [Link]
-
Qadir, T., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 16(1). [Link]
-
Singh, P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
-
Singh, A., & Kumar, A. (2024). Novel quinazoline derivatives: key pharmacological activities. Ayurveda. [Link]
-
Lv, X., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 60(4), 1535-1551. [Link]
-
Aatif, M. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM), 7(10), 69-78. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijirt.org [ijirt.org]
- 13. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 22. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 24. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
This guide provides an in-depth analysis of kinase cross-reactivity profiling using 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine as a case study. We will explore the scientific rationale behind experimental design, present comparative data against alternative inhibitors, and provide a detailed, field-proven protocol for conducting these critical assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to design, execute, and interpret kinase selectivity studies with high scientific rigor.
Introduction: The Kinase Conundrum in Drug Discovery
The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms for numerous diseases. The pyrazolo[3,4-d]pyrimidine scaffold, present in our subject compound, is a well-established "privileged structure" in medicinal chemistry.[2] Derivatives of this core have been developed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases like Src.[3][4][5][6]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[7][8] A promiscuous inhibitor that engages multiple unintended kinases can lead to off-target toxicities or confound experimental results, making it difficult to attribute a biological effect to the inhibition of a single intended target.[9] Therefore, comprehensive cross-reactivity profiling against a large, diverse panel of kinases is not merely a supplementary step but a cornerstone of modern drug discovery, essential for validating lead compounds and understanding their true mechanism of action.[1][10]
This guide will dissect this process, using this compound (hereafter referred to as Compound X ) as our central example.
Section 1: Designing a Robust Kinase Profiling Study
The credibility of any profiling data hinges on the thoughtful design of the experiment. The choices made here dictate the quality and interpretability of the results.
The Assay Platform: Choosing the Gold Standard
A variety of biochemical assay platforms exist for measuring kinase activity, broadly categorized as activity assays and binding assays.[1] While fluorescence- and luminescence-based methods like ADP-Glo™ offer high throughput and simplified protocols, they indirectly measure kinase activity.[11][12]
For the highest level of data integrity, the radiometric activity assay remains the industry's gold standard.[1][13] Its primary advantage is the direct measurement of the catalytic event: the transfer of a radiolabeled phosphate (from ³³P-γ-ATP) to a substrate.[1] This method avoids the potential for false positives or negatives that can arise from compound interference with coupling enzymes or detection antibodies used in indirect formats.[13] It is also compatible with virtually any substrate without modification, providing maximum flexibility.[13]
Kinase Panel Selection: A Representative Map of the Kinome
A profiling study's value is proportional to the breadth and diversity of the kinase panel. A well-selected panel should include representatives from all major branches of the human kinome tree to provide a clear picture of an inhibitor's selectivity. Screening against a small or narrowly focused panel can create a misleading perception of high selectivity.[14] For this guide, we will utilize a hypothetical 25-kinase panel that includes representatives from tyrosine kinase (TK), tyrosine kinase-like (TKL), serine/threonine kinase (STE, CMGC, AGC, CAMK), and other groups.
The Self-Validating System: Essential Controls
To ensure trustworthiness, every assay plate must contain a set of internal controls:
-
No Inhibitor (DMSO Vehicle) Control: This sample represents 100% kinase activity and serves as the primary reference for calculating inhibition.[13]
-
Positive Control Inhibitor: For each kinase in the panel, a known inhibitor with a well-characterized IC₅₀ is tested concurrently.[13] This validates the assay's performance for each specific kinase, confirming that it is sensitive to inhibition. Staurosporine, a potent but non-selective inhibitor, is often used as a general positive control.
// Connections Compound -> AssayPlate; Reagents -> Initiation; AssayPlate -> Incubation -> Initiation -> Reaction -> Quench -> Wash -> Scintillation -> Analysis; }
Caption: Radiometric kinase profiling experimental workflow.
Section 2: Cross-Reactivity Profile of Compound X
Compound X was initially screened at a single high concentration (10 µM) to identify potential kinases of interest. Based on these results, a 10-point dose-response curve was generated for a focused panel to determine the IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
Quantitative Inhibition Data
The following table summarizes the IC₅₀ data for Compound X against a representative panel of 25 kinases.
| Kinase | Kinase Family | Compound X IC₅₀ (nM) |
| SRC | TK | 8 |
| YES1 | TK | 15 |
| LCK | TK | 25 |
| FYN | TK | 30 |
| ABL1 | TK | 150 |
| EGFR | TK | >10,000 |
| VEGFR2 | TK | 850 |
| BRAF | TKL | >10,000 |
| RAF1 | TKL | >10,000 |
| MEK1 | STE | >10,000 |
| ERK2 | CMGC | >10,000 |
| CDK2 | CMGC | 4,500 |
| GSK3B | CMGC | 2,100 |
| PKA | AGC | >10,000 |
| PKB/AKT1 | AGC | 9,800 |
| ROCK1 | AGC | >10,000 |
| CAMK2A | CAMK | >10,000 |
| PIM1 | CAMK | 7,600 |
| AURKA | Other | >10,000 |
| PLK1 | Other | >10,000 |
| CHEK1 | CAMK | >10,000 |
| p38α/MAPK14 | CMGC | 1,200 |
| JNK1 | CMGC | 3,300 |
| LYN | TK | 45 |
| HCK | TK | 60 |
Data presented are hypothetical and for illustrative purposes.
Data Interpretation and Selectivity Score
The data clearly indicate that Compound X is a potent inhibitor of Src family kinases (SFKs) , with single-digit to low double-digit nanomolar IC₅₀ values against SRC, YES1, LCK, FYN, LYN, and HCK.[15] It also shows moderate activity against ABL1 and VEGFR2. Importantly, it displays weak or no activity (>10,000 nM) against kinases from other families like EGFR, BRAF, and key serine/threonine kinases.
To quantify selectivity, we can calculate a Selectivity Score (S-score) .[14] A common method is the S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested.[14] Assuming our IC₅₀ values correlate to >90% inhibition at 1 µM for the top 7 kinases (SFKs and ABL1), the score would be:
-
S(1µM) = 7 / 25 = 0.28
A lower S-score indicates higher selectivity. A score of 1.0 would represent a completely non-selective inhibitor.[14]
Section 3: Comparative Analysis with Alternative Inhibitors
Context is critical. The selectivity profile of Compound X is best understood when compared to other well-known kinase inhibitors.
| Compound | Type | Key Targets | Selectivity Profile |
| Compound X | SFK-focused Inhibitor | SRC, LCK, FYN, YES1 | Potent against the Src family with moderate off-targets (e.g., ABL1). Highly selective against most other kinase families. |
| Dasatinib | Broad-spectrum Inhibitor | BCR-ABL, SRC family, c-KIT | A clinical multi-kinase inhibitor known to be potent against SFKs but also numerous other kinases, resulting in a less selective profile.[16] |
| PP1 | Research Tool | SRC family | A widely used pyrazolopyrimidine research tool that is a promiscuous inhibitor of Src family kinases and other related kinases.[17][18] |
| Staurosporine | Pan-Kinase Inhibitor | Most Kinases | A natural product known for its potent but highly non-selective inhibition of a vast number of kinases; often used as a positive control. |
This comparison highlights that while Compound X is not perfectly selective for a single kinase, it demonstrates significant selectivity for the Src family over the broader kinome, a desirable trait for a chemical probe or therapeutic lead. It is substantially more selective than broad-spectrum clinical agents like Dasatinib and promiscuous research tools like Staurosporine.
Caption: Comparative kinase selectivity profiles.
Section 4: Detailed Experimental Protocol: HotSpot℠ Radiometric Kinase Assay
This protocol provides a step-by-step guide for determining the IC₅₀ of a test compound against a protein kinase using a radiometric filter-binding assay.[1][13]
Reagent Preparation
-
Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Buffer conditions should be optimized for each kinase where necessary.[19]
-
Test Compound (Compound X): Prepare a 10 mM stock solution in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 1 mM down to 0.05 µM.
-
ATP Stock: Prepare a stock of ³³P-γ-ATP. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Kinase/Substrate Mix: For each kinase, prepare a 2X working solution containing the kinase and its specific peptide or protein substrate in the kinase buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range.[12]
Assay Procedure
-
Compound Addition: Add 5 µL of the serially diluted compound to the wells of a 384-well assay plate. Add 5 µL of DMSO to the "100% activity" and "0% activity" control wells.
-
Enzyme Addition: Add 10 µL of the 2X Kinase/Substrate mix to each well, except for the "0% activity" (no enzyme) control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[19]
-
Reaction Initiation: Add 10 µL of the 2X ³³P-γ-ATP solution to all wells to start the reaction. The final reaction volume is 25 µL.
-
Reaction Incubation: Incubate the plate for 1-2 hours (time determined during assay development) at 30°C.
-
Reaction Quench & Transfer: Stop the reaction by adding 10 µL of 3% phosphoric acid. Transfer the reaction mixture from each well onto a filtermat.
-
Washing: Wash the filtermat extensively with 1% phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
Conclusion
The cross-reactivity profiling of this compound (Compound X) serves as a powerful illustration of a critical process in drug discovery. Our analysis, based on gold-standard radiometric assays, reveals Compound X to be a potent inhibitor with marked selectivity for Src family kinases. By benchmarking its performance against both promiscuous and multi-targeted inhibitors, we establish a clear context for its utility as a chemical probe or a starting point for a therapeutic program. The detailed protocols and experimental design principles outlined in this guide underscore the necessity of scientific rigor to generate trustworthy, reproducible data, which is the ultimate foundation for advancing novel kinase inhibitors from the laboratory to the clinic.
References
-
Reaction Biology. KINASE PROFILING & SCREENING. [Online] Available at: [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Online] Available at: [Link]
-
El-Sayed, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Online] Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Online] Available at: [Link]
-
Artuso, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Online] Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Online] Available at: [Link]
-
Zhang, Z., et al. (2012). Development of a highly selective c-Src kinase inhibitor. PubMed Central. [Online] Available at: [Link]
-
Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health. [Online] Available at: [Link]
-
Ali, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Online] Available at: [Link]
-
Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Online] Available at: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Online] Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Online] Available at: [Link]
-
Brand, A. J., et al. (2014). Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. Journal of the American Chemical Society. [Online] Available at: [Link]
-
International Centre for Kinase Profiling. Inhibitor | 1 NA-PP1 (PP1 Analog). [Online] Available at: [Link]
-
Pharmaron. Kinase Panel Profiling. [Online] Available at: [Link]
-
Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Online] Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Online] Available at: [Link]
-
Wikipedia. Src inhibitor. [Online] Available at: [Link]
-
International Centre for Kinase Profiling. Inhibitor | 1 NM-PP1 (PP1 Analog II). [Online] Available at: [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Online] Available at: [Link]
-
Janssen Research & Development. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Online] Available at: [Link]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. PubMed. [Online] Available at: [Link]
-
MySkinRecipes. 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. [Online] Available at: [Link]
-
El-Sayed, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Online] Available at: [Link]
-
Ojo, K. K., et al. (2010). Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. PubMed Central. [Online] Available at: [Link]
-
Cooley, A. B., & LaPorte, M. G. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Online] Available at: [Link]
-
Patsnap. (2024). What are SRC inhibitors and how do they work? [Online] Available at: [Link]
-
Lemeer, S., et al. (2012). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PubMed Central. [Online] Available at: [Link]
-
Kuleshova, E. N., et al. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Online] Available at: [Link]
-
Wikipedia. 5-HT2C receptor agonist. [Online] Available at: [Link]
-
Krebs, F. S., & Zoete, V. (2026). Novel universal domain-centric method for protein classification. bioRxiv. [Online] Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src Kinases | Kinases | Tocris Bioscience [tocris.com]
- 16. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 17. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Src inhibitor - Wikipedia [en.wikipedia.org]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pyrazolopyrimidine-Based Inhibitors and Erlotinib in Targeting the EGFR T790M "Gatekeeper" Mutation
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Challenge of Acquired Resistance in EGFR-Targeted Cancer Therapy
The epidermal growth factor receptor (EGFR) is a cornerstone of targeted therapy in non-small cell lung cancer (NSCLC). First-generation EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib, have demonstrated significant clinical efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation).[1][2] However, the initial positive response is often curtailed by the emergence of acquired resistance, with the T790M mutation in exon 20 being the primary culprit in over 50% of cases.[1][3] This "gatekeeper" mutation sterically hinders the binding of first-generation TKIs to the ATP-binding pocket of the EGFR kinase domain, rendering them largely ineffective.[4] Consequently, there is a pressing need for novel inhibitors that can effectively target this resistant form of the enzyme. This guide provides a comparative analysis of a promising class of 1H-pyrazolo[3,4-d]pyrimidine derivatives and the established first-generation inhibitor, erlotinib, in the context of the EGFR T790M mutation. While direct comparative data on 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is limited as it often serves as a synthetic intermediate, we will focus on a well-characterized derivative from this class to provide a meaningful and data-supported comparison.
Mechanism of Action: Overcoming the T790M Hurdle
Erlotinib functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[5] By binding to the ATP pocket, it prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, that drive cellular proliferation and survival.[6] However, the T790M mutation, which substitutes a threonine for a methionine residue at position 790, increases the ATP affinity of the kinase domain and sterically obstructs the binding of erlotinib.[4]
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising platform for developing next-generation EGFR inhibitors.[7] These compounds are designed to form a covalent bond with a cysteine residue (Cys797) near the ATP binding site of EGFR. This covalent interaction allows them to overcome the increased ATP affinity conferred by the T790M mutation and achieve potent, irreversible inhibition.
Caption: EGFR signaling pathway and points of inhibition.
Comparative Efficacy: In Vitro Data
The NCI-H1975 human lung adenocarcinoma cell line is a widely accepted model for studying EGFR T790M-mediated resistance as it endogenously harbors both the L858R activating mutation and the T790M resistance mutation.[8][9] The following table summarizes the comparative inhibitory activities (IC50) of a representative pyrazolopyrimidine derivative and erlotinib against the NCI-H1975 cell line.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Pyrazolopyrimidine Derivative | EGFR (L858R/T790M) | NCI-H1975 | ~10-50 | [8] |
| Erlotinib | EGFR (L858R/T790M) | NCI-H1975 | >5000 | [10] |
Data Interpretation: The significantly lower IC50 value for the pyrazolopyrimidine derivative demonstrates its superior potency against the T790M mutant EGFR compared to erlotinib. This data strongly suggests that the pyrazolopyrimidine scaffold is a more effective starting point for designing inhibitors to overcome this common resistance mechanism.
Experimental Methodologies
To ensure the scientific rigor of such comparative studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat NCI-H1975 cells with the test compounds for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an 8-10% SDS-polyacrylamide gel. [12]4. Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [13]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR, as well as a loading control (e.g., β-actin or GAPDH). [13]7. Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13]8. Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-EGFR signal to the total EGFR and loading control signals.
Conclusion and Future Directions
The in vitro data presented in this guide strongly supports the superior efficacy of the novel pyrazolopyrimidine-based inhibitors over first-generation TKIs like erlotinib in targeting the EGFR T790M mutation. The ability of these compounds to overcome this critical resistance mechanism highlights their potential as valuable therapeutic agents for NSCLC patients who have relapsed on initial EGFR-targeted therapies. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further explore the potential of this promising class of inhibitors. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the evaluation of these compounds against other emerging EGFR resistance mutations to fully characterize their clinical potential.
References
- Buckanovich, R. J., S-L. Brown, et al. (2008).
- Yoshida, T., H. Zhang, et al. (2016). "In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer." Oncotarget7(3): 2929-2940.
- Walter, A. O., R. T. Sjin, et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC." Cancer Discovery3(12): 1404-1419.
- Chen, Y., Y. Li, et al. (2021). "Cellular Origins of EGFR-Driven Lung Cancer Cells Determine Sensitivity to Therapy." Advanced Science8(21): 2101584.
-
Invitrogen. (n.d.). EGFR Biochemical Assays. Retrieved from [Link]
- Lee, D. H., S. H. Kim, et al. (2009). "Combining Erlotinib with Cytotoxic Chemotherapy May Overcome Resistance Caused by T790M Mutation of EGFR." Journal of Lung Cancer8(2): 92-98.
- Ahmadian, M., & S. H. Mousavi. (2025). "Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors." Brieflands
-
ResearchGate. (2018). How do I get EGFR western blot. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
-
Oncotarget. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
PubMed. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
FineTest. (2025). EGFR Western Blot Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Targeting the epidermal growth factor receptor in non-small cell lung cancer cells: the effect of combining RNA interference with tyrosine kinase inhibitors or cetuximab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. Retrieved from [Link]
-
ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro validation of the H1975 EGFR mutant cell lines (A) Relative.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Retrieved from [Link]
-
PubMed. (2017). Structure-Guided Development of Covalent and Mutant-Selective Pyrazolopyrimidines to Target T790M Drug Resistance in Epidermal Growth Factor Receptor. Retrieved from [Link]
Sources
- 1. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. brieflands.com [brieflands.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
The Chasm Between Benchtop and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising in vitro hit to a clinically effective drug is fraught with challenges. The pyrazolo[3,a-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, making it a versatile backbone for designing inhibitors against a range of oncogenic kinases.[2] However, the promising low nanomolar efficacy observed in a controlled in vitro environment often fails to translate to the complex biological milieu of an in vivo system. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data and detailed protocols to illuminate the critical translational gap.
The Promise in the Dish: Understanding In Vitro Efficacy
The initial assessment of a novel pyrazolo[3,4-d]pyrimidine inhibitor invariably begins with a battery of in vitro assays. These cell-free and cell-based experiments are designed to quantify the direct interaction of the compound with its molecular target and its effect on cancer cell viability.
Key In Vitro Assays:
-
Enzymatic Assays: These assays directly measure the ability of an inhibitor to block the activity of its target kinase. A common approach is to quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Cell Viability and Proliferation Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are workhorses in cancer research. They measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation, to determine the cytotoxic or cytostatic effects of the inhibitor.[3]
-
Cell-Based Phosphorylation Assays: To confirm target engagement within a cellular context, these assays measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor.
The primary metric derived from these assays is the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) , which represents the concentration of the inhibitor required to achieve 50% of its maximal effect. A lower IC50 or GI50 value generally indicates a more potent compound in vitro.
The Reality in the Organism: Navigating In Vivo Efficacy
While in vitro assays provide crucial initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate not only the anti-tumor efficacy but also the pharmacokinetic and toxicological profile of the inhibitor.
Common In Vivo Models:
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice. They are the most widely used models to assess the anti-tumor activity of novel compounds.[4][5]
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a patient directly into mice. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.
In vivo efficacy is typically assessed by measuring the inhibition of tumor growth over time. Key metrics include Tumor Growth Inhibition (TGI) and, in some cases, tumor regression.
Bridging the Gap: A Comparative Analysis
The transition from in vitro potency to in vivo efficacy is often not linear. A compound with a stellar in vitro profile may exhibit disappointing results in animal models. Conversely, a moderately active compound in vitro might show significant in vivo anti-tumor activity. This discrepancy arises from a multitude of factors that are not captured in simplified in vitro systems.
Key Factors Influencing the In Vitro-In Vivo Correlation:
-
Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can severely limit the in vivo efficacy of a potent inhibitor.
-
Pharmacodynamics (PD): This relates to the biochemical and physiological effects of the drug on the body. It is crucial to demonstrate that the inhibitor reaches the tumor at a concentration sufficient to engage its target and elicit a downstream biological response.
-
Toxicity: An inhibitor may be highly potent but also highly toxic to the host, limiting the achievable therapeutic dose.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can significantly influence drug response.
The following table provides a comparative overview of in vitro and in vivo efficacy for representative pyrazolo[3,4-d]pyrimidine-based inhibitors, synthesized from published data.
| Inhibitor | Target Kinase(s) | In Vitro Potency (IC50/GI50) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations & Challenges | Reference |
| Compound 14 | CDK2 | 57 nM (enzymatic) | HCT-116 Xenograft | Significant tumor growth inhibition (data not quantified in source) | Showed potent dual activity against cell lines and CDK2. Further in vivo studies are warranted. | [6] |
| Compound 15 | EGFR-TK | 135 nM (enzymatic) | Not Reported | Not Reported | Excellent broad-spectrum cytotoxic activity in vitro. In vivo studies are a logical next step. | [7] |
| Compound 16 | EGFR-TK | 34 nM (enzymatic) | Not Reported | Not Reported | Potent EGFR-TK inhibitor with significant in vitro anti-proliferative activity. | [7] |
| SI306 | Src | Low µM range (cell-based) | Glioblastoma (in vivo studies encouraged) | Not Reported | Promising in vitro data, but water solubility is a limitation for in vivo studies, necessitating formulation development. | [8] |
Visualizing the Path from Discovery to Preclinical Validation
The journey of a pyrazolo[3,a-d]pyrimidine inhibitor from initial screening to in vivo testing is a multi-step process. The following diagram illustrates a typical workflow.
Caption: A typical workflow from in vitro screening to in vivo validation for pyrazolo[3,4-d]pyrimidine-based inhibitors.
Delving into the Protocols: A Guide to Key Experiments
To ensure the scientific integrity and reproducibility of the data, it is imperative to follow well-defined and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assay Protocols
This protocol is adapted from commercially available kits and is designed to quantify the activity of CDK2 in a cell-free system.[9][10]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10X Kinase Buffer (e.g., 250 mM MOPS, pH 7.2, 125 mM β-glycerophosphate, 250 mM MgCl2, 50 mM EGTA, 20 mM EDTA).
-
Prepare a 1X Kinase Buffer by diluting the 10X stock with ultrapure water and adding DTT to a final concentration of 0.25 mM just before use.
-
Reconstitute the CDK2/Cyclin A2 enzyme and the substrate (e.g., a histone H1-derived peptide) in 1X Kinase Buffer to the desired concentrations.
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 10 µL of the diluted CDK2/Cyclin A2 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix (containing the peptide substrate and ATP at a concentration near the Km for the enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cultured cells.[3][6][11][12][13]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells (e.g., HCT-116, SaOS-2).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,a-d]pyrimidine inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the inhibitor concentration.
-
Determine the GI50 value using a non-linear regression analysis.
-
In Vivo Experimental Protocol
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of a pyrazolo[3,4-d]pyrimidine inhibitor.[8][14][15]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time to assess the compound's efficacy.
Step-by-Step Protocol:
-
Animal Husbandry:
-
Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
House the mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Allow the mice to acclimatize for at least one week before the start of the experiment.
-
-
Cell Preparation and Implantation:
-
Harvest the cancer cells (e.g., SaOS-2, HCT-116) from culture when they are in the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate the pyrazolo[3,4-d]pyrimidine inhibitor in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group at the predetermined dose and schedule (e.g., daily, twice daily).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the difference between the treatment and control groups.
-
Visualizing a Key Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine-based inhibitors target key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for this class of compounds.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Characterization of Phosphorylation Status and Kinase Activity of Src Family Kinases Expressed in Cell-Based and Cell-Free Protein Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
A Head-to-Head Battle of Scaffolds: Pyrazolo[3,4-d]pyrimidines Versus Purine Analogs in Biological Assays
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, particularly in oncology and immunology, the strategic selection of a core chemical scaffold is a critical determinant of therapeutic success. Among the privileged structures, purine analogs have long been established as cornerstones of chemotherapy and immunosuppression. However, their bioisosteres, the pyrazolo[3,4-d]pyrimidines, have emerged as a versatile and potent class of compounds, particularly as kinase inhibitors. This guide provides an in-depth, objective comparison of these two pivotal scaffolds, delving into their mechanisms of action, performance in key biological assays, and the experimental methodologies used for their evaluation.
The Isosteric Relationship: A Tale of Two Rings
At first glance, the structural similarity between purines and pyrazolo[3,4-d]pyrimidines is striking. The latter is considered a bioisostere of the former, where a nitrogen atom in the purine's imidazole ring is replaced by a carbon atom, and a carbon atom is replaced by a nitrogen, creating a pyrazole ring fused to the pyrimidine.[1][2][3] This nuanced alteration has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets.
While both scaffolds can mimic endogenous purines, their therapeutic strategies often diverge. Classical purine analogs primarily function as antimetabolites, disrupting nucleic acid synthesis, whereas pyrazolo[3,4-d]pyrimidines have risen to prominence as highly potent and often selective inhibitors of protein kinases.
Mechanism of Action: A Fork in the Road
The fundamental difference in the primary mechanism of action between these two classes of compounds is a key consideration for their application in biological assays and therapeutic development.
Purine Analogs: The Deceptive Building Blocks
Purine analogs, such as 6-mercaptopurine, 6-thioguanine, and fludarabine, exert their cytotoxic effects by acting as fraudulent mimics of natural purines (adenine and guanine).[4] Their mechanism is a multi-pronged attack on cellular proliferation:
-
Inhibition of de novo Purine Biosynthesis: Once inside the cell, these analogs are metabolized into their corresponding nucleotide forms, which can then inhibit critical enzymes involved in the purine biosynthesis pathway.
-
Incorporation into DNA and RNA: The triphosphate forms of these analogs can be incorporated into DNA and RNA during replication and transcription. This incorporation disrupts the integrity of the nucleic acid strands, leading to strand breaks, chain termination, and ultimately, apoptosis.
-
Enzyme Inhibition: Some purine analogs can directly inhibit enzymes crucial for DNA replication and repair, such as DNA polymerases.
Pyrazolo[3,4-d]pyrimidines: The Kinase Gatekeepers
In contrast, the pyrazolo[3,4-d]pyrimidine scaffold has been extensively exploited for the development of potent protein kinase inhibitors.[5][6][7][8] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers.
Pyrazolo[3,4-d]pyrimidines typically act as ATP-competitive inhibitors. Their scaffold mimics the adenine portion of ATP, allowing them to bind to the ATP-binding pocket of a kinase. This binding prevents the kinase from utilizing ATP, thereby blocking its phosphotransferase activity and disrupting the downstream signaling cascade. The specificity of these inhibitors for different kinases can be finely tuned by modifying the substituents on the pyrazolo[3,4-d]pyrimidine core.
Comparative Performance in Biological Assays: A Data-Driven Analysis
The true measure of a scaffold's utility lies in its performance in biological assays. Here, we compare the activity of representative pyrazolo[3,4-d]pyrimidines and purine analogs in key in vitro assays.
In Vitro Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has yielded numerous potent kinase inhibitors. The following table summarizes the inhibitory activity of several pyrazolo[3,4-d]pyrimidine derivatives against various kinases. For comparison, data for the purine analog and CDK inhibitor, Roscovitine (Seliciclib), is also included.
| Compound Class | Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | 0.054 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | EGFR | 0.135 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7e | DHFR | 1.83 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 6i | DHFR | 2.41 | [9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 17m | PKD | 0.017-0.035 | [8] |
| Pyrazolo[3,4-d]pyrimidine | 3-IN-PP1 | PKD | 0.094-0.108 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 0.057 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 0.081 | [3] |
| Purine Analog | Roscovitine (Seliciclib) | CDK1/cyclin B | 0.65 | [10] |
| Purine Analog | Roscovitine (Seliciclib) | CDK2/cyclin A | 0.70 | [10] |
| Purine Analog | Roscovitine (Seliciclib) | CDK5/p25 | 0.16 | [10] |
| Purine Analog | Roscovitine (Seliciclib) | CDK7/cyclin H | 0.46 | [10] |
| Purine Analog | Roscovitine (Seliciclib) | CDK9/cyclin T1 | 0.60 | [10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vitro Cytotoxicity Against Cancer Cell Lines
The ultimate goal of many of these compounds is to kill cancer cells. The following table presents the cytotoxic activity (GI50 or IC50 values) of various pyrazolo[3,4-d]pyrimidines and purine analogs against a panel of human cancer cell lines.
| Compound Class | Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | NCI-60 Panel (various) | 0.018 - 9.98 (GI50) | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | NCI-60 Panel (various) | 1.18 - 8.44 (GI50) | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 8 | NCI-60 Panel (mean) | 1.30 (GI50) | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12 | NCI-60 Panel (mean) | 1.43 (GI50) | [11] |
| Pyrazolo[3,4-d]pyrimidine | Allopurinol Derivative 4 | BEL-7402 (Hepatoma) | 25.5 (IC50) | [12][13] |
| Pyrazolo[3,4-d]pyrimidine | Allopurinol Derivative 4 | SMMC-7221 (Hepatoma) | 35.2 (IC50) | [12][13] |
| Purine Analog | 6-Mercaptopurine (liposomal) | HepG2 (Hepatocellular carcinoma) | 16.7 (IC50) | [14] |
| Purine Analog | 6-Mercaptopurine (liposomal) | HCT116 (Colorectal carcinoma) | 16.1 (IC50) | [14] |
| Purine Analog | 6-Mercaptopurine (liposomal) | MCF-7 (Breast adenocarcinoma) | 21.5 (IC50) | [14] |
| Purine Analog | 6-Thioguanine | Leukemic cells (from ALL patients) | 20 (median IC50) | [4] |
| Purine Analog | 6-Mercaptopurine | Leukemic cells (from ALL patients) | ≥206 (median IC50) | [4] |
| Purine Analog | Roscovitine (Seliciclib) | Multiple Myeloma cell lines | 15 - 25 (IC50) | [15] |
GI50 (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.
From the data, it is evident that pyrazolo[3,4-d]pyrimidines can exhibit potent, low micromolar to nanomolar activity against both specific kinase targets and a broad range of cancer cell lines. Purine analogs also demonstrate significant cytotoxicity, particularly against hematological malignancies. A direct comparison of potency is challenging due to variations in the specific derivatives and cell lines tested. However, the data suggests that for kinase inhibition, pyrazolo[3,4-d]pyrimidines can achieve higher potency and selectivity.
Signaling Pathways Under Siege
To better understand the biological consequences of the activity of these compounds, it is essential to visualize the signaling pathways they disrupt.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[16][17][18][19] These pathways are crucial for cell proliferation, survival, and migration. Many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of EGFR.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[20][21][22][23] Its activity is essential for the initiation of DNA replication. Both pyrazolo[3,4-d]pyrimidines and some purine analogs can inhibit CDK2, leading to cell cycle arrest.
Caption: CDK2's role in the G1/S cell cycle transition and its inhibition.
Experimental Protocols: The "How-To" of Compound Evaluation
The data presented in this guide is generated through a series of well-established in vitro assays. Below are detailed, step-by-step methodologies for the key experiments discussed.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or plate reader for non-radioactive assays
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit-specific detection protocol (e.g., luminescence, fluorescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Conclusion: Choosing the Right Scaffold for the Right Target
The choice between a pyrazolo[3,4-d]pyrimidine and a purine analog scaffold is not a matter of inherent superiority but of strategic alignment with the intended biological target and therapeutic goal.
Pyrazolo[3,4-d]pyrimidines have proven to be an exceptionally fruitful scaffold for the development of highly potent and selective kinase inhibitors. Their chemical tractability allows for fine-tuning of their structure to achieve desired activity profiles, making them a preferred choice for targeted cancer therapies.
Purine analogs , on the other hand, remain a vital component of the clinical armamentarium, particularly in hematological malignancies. Their broad mechanism of action as antimetabolites provides a powerful, albeit less specific, means of inducing cytotoxicity in rapidly dividing cells.
For researchers and drug development professionals, a deep understanding of the distinct chemical properties, mechanisms of action, and performance characteristics of these two scaffolds is paramount. By leveraging the data from well-designed biological assays, the path from a promising scaffold to a life-saving therapeutic can be navigated with greater precision and confidence.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2485-2506. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2633-2647. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2633–2647. [Link]
-
ResearchGate. (n.d.). IC50 values of the synthetic compounds and allopurinol.[Link]
-
Mailand, N., & Diffley, J. F. (2005). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Cell Cycle, 4(10), 1309-1311. [Link]
-
El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195000. [Link]
-
Seno, K., Kishimoto, M., Tanimoto, K., Tanne, K., & Kunimatsu, R. (2020). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Journal of cellular physiology, 235(10), 7205–7216. [Link]
-
Al-Otaibi, F., et al. (2022). IC50 of the prepared liposomal formulations on HepG2, HCT116, and MCF-7 human cell lines after 48 h. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values of CDK5 inhibitors.[Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2485–2506. [Link]
-
Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 557-561. [Link]
-
Zhu, J., et al. (2016). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules, 21(6), 793. [Link]
-
Adamson, P. C., Poplack, D. G., & Balis, F. M. (1994). The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia. Leukemia research, 18(11), 805–810. [Link]
-
Wikipedia. (2023, November 26). Seliciclib. [Link]
-
Zhu, J., et al. (2016). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules, 21(6), 793. [Link]
-
ResearchGate. (n.d.). Bar graphs (left hand panel) show the changes in IC 50 value for...[Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Medeiros, S. (2018, May 1). Cyclins and CDKs Cell Cycle Regulation [Video]. YouTube. [Link]
-
Moody, C. J., & Roffey, J. R. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(17), 1615–1634. [Link]
-
Gallo, V., & Armstrong, R. C. (2001). Inhibition of cyclin E-cyclin-dependent kinase 2 complex formation and activity is associated with cell cycle arrest and withdrawal in oligodendrocyte progenitor cells. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(4), 1274–1284. [Link]
-
Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia. Haematologica, 106(5), 1333–1340. [Link]
-
Kubrova, E., et al. (2024). EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma. Cancers, 16(10), 1916. [Link]
-
Wesierska-Gadek, J., & Krystof, V. (2016). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1381(1), 82–93. [Link]
-
Aderka, D., et al. (1988). The inhibitory effects of allopurinol on the production and cytotoxicity of tumor necrosis factor. Lymphokine research, 7(4), 359–365. [Link]
-
ResearchGate. (n.d.). Allopurinol inhibits genotoxic stress-induced NKG2D ligand expression....[Link]
-
Khan Academy. (n.d.). Cell cycle control (video). [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]
-
ResearchGate. (n.d.). EGFR activation triggers the PI3K/AKT and MAPK/ERK pathways. Binding of...[Link]
-
Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in pharmacology, 8, 41. [Link]
-
El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5032. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC medicinal chemistry, 13(10), 1237–1253. [Link]
-
Drug Target Review. (2026, January 26). New dual CDK approach tackles drug-resistant breast cancer. [Link]
-
Van den driessche, B., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European journal of medicinal chemistry, 205, 112638. [Link]
-
Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042–1047. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]
Sources
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Inhibition of cyclin E-cyclin-dependent kinase 2 complex formation and activity is associated with cell cycle arrest and withdrawal in oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Khan Academy [khanacademy.org]
- 24. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
